Product packaging for SL327(Cat. No.:CAS No. 305350-87-2)

SL327

Cat. No.: B1683924
CAS No.: 305350-87-2
M. Wt: 335.3 g/mol
InChI Key: JLOXTZFYJNCPIS-FYWRMAATSA-N
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Description

SL-327 is a nitrile that is acrylonitrile in which the hydrogen attached to the same carbon as the cyano group has been replaced by an o-(trifluoromethyl)phenyl group, while the remaining hydrogens of the ethenyl group have been replaced by amino and (4-aminophenyl)sulfanyl groups. The configuration of the double bond is not specified. It is an inhibitor of MEK1 and MEK2. It has a role as an EC 2.7.12.2 (mitogen-activated protein kinase kinase) inhibitor and a neuroprotective agent. It is a member of (trifluoromethyl)benzenes, a nitrile, an enamine, an organic sulfide, a substituted aniline and a primary amino compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12F3N3S B1683924 SL327 CAS No. 305350-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3S/c17-16(18,19)14-4-2-1-3-12(14)13(9-20)15(22)23-11-7-5-10(21)6-8-11/h1-8H,21-22H2/b15-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOXTZFYJNCPIS-FYWRMAATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=C(N)SC2=CC=C(C=C2)N)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C(\N)/SC2=CC=C(C=C2)N)/C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429549
Record name SL327
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305350-87-2
Record name SL327
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SL 327
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The synthesis of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile can be efficiently achieved through a one-pot, three-component reaction. This approach involves the condensation of 2-(trifluoromethyl)benzaldehyde, malononitrile, and 4-aminothiophenol. This methodology is favored for its atom economy and procedural simplicity.

The proposed reaction mechanism proceeds through an initial Knoevenagel condensation of 2-(trifluoromethyl)benzaldehyde with malononitrile to form an electrophilic intermediate, 2-[2-(trifluoromethyl)benzylidene]malononitrile. This is followed by a nucleophilic Michael addition of 4-aminothiophenol to the activated double bond, leading to the formation of the final product. The stereochemistry of the final product is presumed to be the thermodynamically more stable Z-isomer, as is common for similar structures.

Below is a DOT script representation of the proposed synthetic workflow.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product A 2-(Trifluoromethyl)benzaldehyde P Reaction Vessel (e.g., Ethanol, rt) A->P B Malononitrile B->P C 4-Aminothiophenol C->P D (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2- [2-(trifluoromethyl)phenyl]prop-2-enenitrile P->D Stirring, Filtration, Washing

Caption: Proposed one-pot synthesis workflow for the target compound.

Experimental Protocol

The following is a detailed, extrapolated experimental protocol for the synthesis of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile. This protocol is based on general procedures for similar three-component reactions.

Materials:

  • 2-(Trifluoromethyl)benzaldehyde

  • Malononitrile

  • 4-Aminothiophenol

  • Ethanol (or Methanol/Water mixture)

  • Pipette, beakers, magnetic stirrer, filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 2-(trifluoromethyl)benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • To this solution, add 4-aminothiophenol (1.0 mmol).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically after several hours), a precipitate is expected to form.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Quantitative Data for Analogous Compounds

While specific quantitative data for the target compound is not available in the searched literature, the following table summarizes the yields and melting points of structurally similar compounds synthesized via three-component reactions. This data provides a reasonable expectation for the outcome of the proposed synthesis.

Aryl Aldehyde SubstituentThiolYield (%)Melting Point (°C)Reference
p-ChlorophenylAliphatic Amine65258-260[1]
p-TolylAliphatic Amine68244-246[1]
p-FluorophenylAliphatic Amine70296-298[1]
PhenylAliphatic Amine58258-260[1]

Logical Relationships in Synthesis

The success of this synthesis is predicated on the specific reactivity of the chosen starting materials and the reaction conditions. The logical relationship between these elements is illustrated in the following diagram.

Logical_Relationship cluster_inputs Inputs cluster_conditions Reaction Conditions cluster_process Key Reaction Steps cluster_output Output Aldehyde 2-(Trifluoromethyl)benzaldehyde (Electrophile precursor) Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile (Nucleophile & Nitrile source) Malononitrile->Knoevenagel Thiol 4-Aminothiophenol (Nucleophile) Michael Michael Addition Thiol->Michael Solvent Solvent (e.g., Ethanol) Solvent->Knoevenagel Solvent->Michael Temperature Temperature (Room Temperature) Temperature->Knoevenagel Temperature->Michael Knoevenagel->Michael Intermediate Product Target Compound Michael->Product

Caption: Logical flow of the three-component synthesis reaction.

This technical guide provides a scientifically grounded, albeit extrapolated, pathway for the synthesis of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile. Researchers are encouraged to adapt and optimize the proposed protocol based on their laboratory findings.

References

An In-depth Technical Guide to the Spectroscopic Analysis of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and analysis of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, a compound also known by its synonym SL327. While detailed, experimentally-derived spectroscopic data for this specific molecule is not widely available in published literature, this document synthesizes known information with a theoretical analysis based on its chemical structure. This guide is intended to support researchers in the identification, characterization, and application of this compound.

The subject compound is recognized as a dual inhibitor of MEK1 (Mitogen-activated protein kinase kinase 1) and MEK2, key components of the MAPK/ERK signaling pathway, with IC50 values of 180 nM and 220 nM, respectively[1]. This activity makes it a molecule of interest in cancer research and other fields where this pathway is dysregulated.

Compound Identification and Physical Properties

A summary of the basic identification and physical properties of the compound is presented in Table 1.

PropertyValue
IUPAC Name (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
Synonym This compound
CAS Number 305350-87-2[1][2]
Molecular Formula C₁₆H₁₂F₃N₃S[1][2]
Molecular Weight 335.35 g/mol [1][2]
Appearance White to light yellow powder[2]
Melting Point 127 - 129 °C[2]
Purity ≥ 97% (HPLC)[2]
Solubility Soluble in DMSO[1]

Spectroscopic Data (Theoretical)

The following tables present the expected spectroscopic data for (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile based on its functional groups and analogies with structurally similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts are influenced by the electronic environment of each nucleus.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons7.2 - 7.8Multiplet8HProtons on the trifluoromethylphenyl and aminophenyl rings
Amine Protons5.0 - 6.0Broad Singlet2H-NH₂ on the aminophenyl ring
Amine Protons4.0 - 5.0Broad Singlet2H-NH₂ on the enenitrile group
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Aromatic Carbons115 - 150Carbons of the two aromatic rings
Trifluoromethyl Carbon120 - 130 (quartet)-CF₃ group
Nitrile Carbon115 - 125-C≡N group
Olefinic Carbons100 - 160C=C double bond of the prop-2-enenitrile core
Table 3: Predicted Infrared (IR) Absorption Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to the vibrational frequencies of bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Vibration Type
N-H (Amine)3300 - 3500MediumStretching
C-H (Aromatic)3000 - 3100Medium to WeakStretching
C≡N (Nitrile)2210 - 2260Medium to StrongStretching
C=C (Olefinic/Aromatic)1600 - 1680MediumStretching
C-F (Trifluoromethyl)1000 - 1400StrongStretching
C-N1250 - 1350MediumStretching
C-S600 - 800WeakStretching
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The fragmentation pattern is indicative of the molecule's structure.

m/z Value Possible Fragment Ion Fragment Lost
335[M]⁺-
316[M - F]⁺F
266[M - CF₃]⁺CF₃
208[M - C₇H₄F₃]⁺C₇H₄F₃
124[C₆H₆NS]⁺C₁₀H₆F₃N₂
108[C₆H₆N]⁺C₁₀H₆F₃NS

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for the title compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory if available.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Acquisition: Introduce the sample into the ion source via direct infusion or after separation by liquid chromatography (LC-MS). Acquire spectra in both positive and negative ion modes.

  • Data Processing: Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion and the fragmentation pattern.

Visualization of Biological Activity

As this compound is an inhibitor of MEK1 and MEK2, its mechanism of action can be visualized within the context of the MAPK/ERK signaling pathway. The following diagram, generated using the DOT language, illustrates this pathway and the point of inhibition.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK1_2->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation, Survival) TranscriptionFactors->CellularResponse Inhibitor (Z)-3-Amino-3-(4-aminophenyl)sulfanyl- 2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (this compound) Inhibitor->MEK1_2

Caption: MAPK/ERK signaling pathway with the point of inhibition by the title compound.

This guide provides a foundational understanding of the spectroscopic characteristics of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile. The provided theoretical data and experimental protocols are intended to assist researchers in their work with this compound. Further experimental validation is necessary to confirm the proposed spectroscopic features.

References

In-Depth Technical Guide: (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (SL 327)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 305350-87-2

This technical guide provides a comprehensive overview of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, a chemical compound also known as SL 327. It is intended for researchers, scientists, and drug development professionals interested in the properties, biological activity, and experimental applications of this molecule.

Physicochemical Properties

SL 327 is a selective, cell-permeable inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 305350-87-2
Molecular Formula C₁₆H₁₂F₃N₃S
Molecular Weight 335.35 g/mol
Appearance White to off-white solid
Purity ≥98% (HPLC)
Solubility Soluble in DMSO (≥16.75 mg/mL), Ethanol (to 50 mM), and sparingly in water.
Storage Desiccate at +4°C

Biological Activity and Mechanism of Action

SL 327 is a potent and selective inhibitor of the dual-specificity mitogen-activated protein kinase kinases, MEK1 and MEK2. These kinases are central components of the Ras-Raf-MEK-ERK signaling cascade, a critical pathway that regulates a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.

The inhibitory activity of SL 327 on MEK1 and MEK2 is characterized by the following half-maximal inhibitory concentrations (IC₅₀):

TargetIC₅₀ (nM)Reference
MEK1 180[1]
MEK2 220[1]

By inhibiting MEK1 and MEK2, SL 327 prevents the phosphorylation and subsequent activation of their downstream targets, the extracellular signal-regulated kinases ERK1 and ERK2. This blockade of the MAPK/ERK pathway has been shown to have significant effects in various biological contexts, including the central nervous system, where it can cross the blood-brain barrier. In vivo studies have demonstrated that SL 327 can block long-term potentiation (LTP) in the hippocampus, impair fear conditioning and learning in rats, and provide neuroprotection in mouse models of ischemic brain injury.

Signaling Pathway

The mechanism of action of SL 327 involves the direct inhibition of MEK1 and MEK2 within the MAPK/ERK signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK1_2 MEK1/2 Raf->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK1_2->Transcription_Factors Activates SL327 SL 327 This compound->MEK1_2 Inhibits Gene_Expression Gene Expression (Proliferation, Survival, etc.) Transcription_Factors->Gene_Expression Regulates InVivo_Workflow Preparation Prepare SL 327 solution (e.g., in DMSO and saline) Administration Intraperitoneal (i.p.) injection into rodent model Preparation->Administration Incubation Allow for drug absorption and distribution (e.g., 30-60 min) Administration->Incubation Behavioral Behavioral Testing (e.g., fear conditioning, water maze) Incubation->Behavioral Neurochemical Neurochemical Analysis (e.g., Western blot for pERK) Incubation->Neurochemical

References

An In-Depth Technical Guide to (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (SL 327): A Selective MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, a potent and selective inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) and MEK2, commonly known as SL 327. This document details its mechanism of action within the RAS/RAF/MEK/ERK signaling pathway, summarizes key quantitative data, and provides detailed experimental protocols for its synthesis and biological evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation and potential application of this compound.

Introduction

(Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, also referred to as SL 327, is a small molecule inhibitor that has garnered significant interest in the scientific community for its high selectivity towards MEK1 and MEK2. These kinases are crucial components of the RAS/RAF/MEK/ERK signaling cascade, a pathway fundamental to the regulation of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK1 and MEK2 attractive targets for therapeutic intervention. SL 327 serves as a valuable research tool for elucidating the physiological and pathological roles of the MEK/ERK pathway. Its ability to penetrate the blood-brain barrier has also made it instrumental in neuroscience research, particularly in studies of learning and memory.

Molecular Structure and Chemical Properties

The molecular structure of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile is characterized by a central prop-2-enenitrile core with three key substituents: an amino group, a (4-aminophenyl)sulfanyl group, and a 2-(trifluoromethyl)phenyl group. The "(Z)" designation indicates the stereochemistry around the carbon-carbon double bond.

Table 1: Chemical and Physical Properties of SL 327

PropertyValueReference
IUPAC Name (2Z)-3-Amino-3-[(4-aminophenyl)sulfanyl]-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
Synonyms SL 327, SL-327
CAS Number 305350-87-2
Molecular Formula C₁₆H₁₂F₃N₃S
Molecular Weight 335.35 g/mol
Appearance White to light yellow powder
Melting Point 127-129 °C
Purity >99%
Solubility Soluble in DMSO and Ethanol

Mechanism of Action: Inhibition of the RAS/RAF/MEK/ERK Signaling Pathway

SL 327 exerts its biological effects through the specific inhibition of MEK1 and MEK2. These dual-specificity kinases are central to the RAS/RAF/MEK/ERK signaling pathway. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, RAS proteins activate RAF kinases. RAF, in turn, phosphorylates and activates MEK1 and MEK2. Activated MEK1/2 then phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Phosphorylated ERK1/2 translocates to the nucleus to regulate the activity of numerous transcription factors, thereby controlling gene expression involved in cell growth, proliferation, and survival.

By binding to and inhibiting the kinase activity of MEK1 and MEK2, SL 327 prevents the phosphorylation and subsequent activation of ERK1/2. This blockade of the signaling cascade leads to the downstream effects observed in various cellular and in vivo models.

RAS_RAF_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 SL327 SL 327 This compound->MEK1_2 Inhibition TF Transcription Factors ERK1_2->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

Figure 1: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of SL 327.

Quantitative Data

SL 327 has been characterized by its potent and selective inhibitory activity against MEK1 and MEK2. The following table summarizes the key quantitative data reported in the literature.

Table 2: In Vitro Kinase Inhibition Profile of SL 327

Target KinaseIC₅₀ (µM)Reference
MEK1 0.18
MEK2 0.22
ERK1 >10
MKK3 (p38) >10
MKK4 (JNK) >10
PKC >10

Experimental Protocols

Synthesis of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (SL 327)

A plausible synthetic route would involve the reaction of 2-[2-(trifluoromethyl)phenyl]acetonitrile with a derivative of 4-aminothiophenol in the presence of a base. The stereoselectivity of the reaction to yield the (Z)-isomer would be a critical aspect of the synthesis.

Synthesis_Workflow Start Starting Materials: - 2-[2-(trifluoromethyl)phenyl]acetonitrile - 4-Aminothiophenol derivative Reaction Condensation Reaction (Base-catalyzed) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2- [2-(trifluoromethyl)phenyl]prop-2-enenitrile (SL 327) Purification->Product

Figure 2: A generalized workflow for the synthesis of SL 327.

In Vitro MEK1/2 Kinase Inhibition Assay

The inhibitory activity of SL 327 against MEK1 and MEK2 can be determined using a variety of kinase assay formats. A common method is a radiometric assay or a fluorescence-based assay that measures the phosphorylation of a substrate, typically inactive ERK2.

General Protocol:

  • Reagents and Materials:

    • Recombinant active MEK1 or MEK2 enzyme.

    • Recombinant inactive ERK2 (as substrate).

    • SL 327 (or other test compounds) at various concentrations.

    • ATP (with [γ-³²P]ATP for radiometric assays).

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • 96-well plates.

    • Scintillation counter or fluorescence plate reader.

  • Procedure: a. Prepare serial dilutions of SL 327 in DMSO. b. In a 96-well plate, add the kinase reaction buffer, inactive ERK2, and the diluted SL 327. c. Add active MEK1 or MEK2 to initiate the pre-incubation. Incubate for a defined period (e.g., 15-30 minutes) at room temperature. d. Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assays). e. Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C. f. Terminate the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper). g. Quantify the amount of phosphorylated ERK2. For radiometric assays, this is done by measuring the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, a specific antibody that recognizes phosphorylated ERK2 is used, followed by a fluorescently labeled secondary antibody. h. Calculate the percentage of inhibition for each concentration of SL 327 relative to a no-inhibitor control. i. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Fear Conditioning Assay

SL 327's brain-penetrant nature makes it suitable for in vivo studies investigating the role of the MEK/ERK pathway in learning and memory. Fear conditioning is a widely used behavioral paradigm for this purpose.

General Protocol:

  • Animals:

    • Mice or rats are commonly used.

  • Apparatus:

    • A conditioning chamber equipped with a grid floor for delivering a mild footshock (the unconditioned stimulus, US), a speaker for delivering an auditory cue (the conditioned stimulus, CS), and a video camera for recording behavior.

  • Procedure: a. Drug Administration: Administer SL 327 (typically dissolved in a vehicle like DMSO and then diluted in saline) via intraperitoneal (i.p.) injection at a specific time point before the conditioning session (e.g., 30-60 minutes). A vehicle control group should be included. b. Conditioning Phase: i. Place the animal in the conditioning chamber and allow for a period of habituation. ii. Present the auditory cue (CS) for a set duration (e.g., 30 seconds). iii. Co-terminate the CS with a mild footshock (US) (e.g., 0.5-1.0 mA for 1-2 seconds). iv. Repeat the CS-US pairing for a predetermined number of trials. c. Contextual Fear Testing: i. 24 hours after conditioning, place the animal back into the same conditioning chamber (without the CS or US). ii. Record the animal's freezing behavior (a fear response) for a set period. d. Cued Fear Testing: i. At a later time point (e.g., 48 hours after conditioning), place the animal in a novel context (different from the conditioning chamber). ii. After a habituation period, present the auditory cue (CS) without the footshock. iii. Record the animal's freezing behavior during the presentation of the cue. e. Data Analysis: i. Quantify the percentage of time the animal spends freezing in each testing phase. ii. Compare the freezing behavior between the SL 327-treated group and the vehicle control group to assess the effect of MEK inhibition on the acquisition and consolidation of fear memory.

Conclusion

(Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (SL 327) is a well-characterized, potent, and selective inhibitor of MEK1 and MEK2. Its utility as a research tool has been demonstrated in numerous studies investigating the role of the RAS/RAF/MEK/ERK signaling pathway in both cancer biology and neuroscience. This technical guide provides a centralized resource of its chemical properties, mechanism of action, quantitative data, and key experimental protocols to aid researchers in their ongoing and future investigations with this important molecule.

A Technical Guide to the Purification of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile is not well-documented in publicly available scientific literature. Therefore, this guide is based on established chemical principles and purification methodologies for structurally analogous compounds, including substituted enamines, aromatic thioethers, and molecules bearing trifluoromethylphenyl moieties.[1][2][3] The data and protocols provided are illustrative and should be adapted based on actual experimental observations.

Introduction

(Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile is a complex molecule featuring multiple functional groups that dictate its physicochemical properties and, consequently, the strategy for its purification. Key structural features include two basic amino groups, a polar nitrile group, a lipophilic trifluoromethylphenyl group, and a thioether linkage susceptible to oxidation.[4][5][6] An effective purification strategy must address potential impurities from synthesis, including starting materials, reagents, and by-products, while ensuring the stability of the target compound.

This guide outlines a comprehensive, multi-step purification protocol involving aqueous workup, column chromatography, and final recrystallization.

Overview of Purification Strategy

The purification process is designed as a logical workflow to systematically remove different classes of impurities. The strategy relies on exploiting differences in polarity and solubility between the target compound and potential contaminants.

G crude Crude Reaction Mixture workup Aqueous Workup & Extraction (Protocol 1) crude->workup Removes inorganic salts, water-soluble reagents organic_phase Crude Organic Phase workup->organic_phase chromatography Flash Column Chromatography (Protocol 2) organic_phase->chromatography Removes starting materials, non-polar & polar by-products fractions Combined Pure Fractions chromatography->fractions recrystallization Recrystallization (Protocol 3) fractions->recrystallization Removes trace impurities, affords crystalline solid pure_product Pure Crystalline Product (>99% Purity) recrystallization->pure_product

Caption: A flowchart illustrating the multi-step purification workflow.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data expected from the purification process. Actual results may vary.

Table 1: Illustrative Parameters for Flash Column Chromatography

Parameter Value / Description
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Column Dimensions 40 mm (ID) x 200 mm (H)
Mobile Phase (Eluent) Hexane / Ethyl Acetate (EtOAc) Gradient
Gradient Profile 10% EtOAc to 60% EtOAc over 20 column volumes
Flow Rate 40 mL/min
Loading Technique Dry loading onto silica

| Detection | TLC or UV (254 nm) |

Table 2: Hypothetical Purity and Yield Progression

Purification Stage Starting Mass (g) Recovered Mass (g) Yield (%) Purity (by HPLC, %)
Crude Product 10.0 - - ~75%
After Aqueous Workup 10.0 8.5 85% ~80%
After Chromatography 8.5 6.5 76.5% ~98%
After Recrystallization 6.5 5.7 87.7% >99.5%

| Overall Yield | - | 5.7 | 57% | - |

Experimental Protocols

Protocol 1: Aqueous Workup and Extraction
  • Quenching: Cool the crude reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic reagents until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (EtOAc) to dissolve the organic components. Add brine to improve phase separation.

  • Separation: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude organic product.

Protocol 2: Flash Column Chromatography

Column chromatography is a crucial step for separating the target compound from impurities with different polarities.[7][8][9]

  • Column Packing: Prepare a slurry of silica gel in 10% ethyl acetate/hexane and pack the column using the wet method to ensure a homogenous stationary phase.[9]

  • Sample Loading: Adsorb the crude product from Protocol 1 onto a small amount of silica gel. Evaporate the solvent completely. Carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin elution with 10% EtOAc in hexane. Gradually increase the polarity of the mobile phase according to the gradient profile in Table 1. This allows non-polar impurities to elute first, followed by the target compound.

  • Fraction Collection: Collect fractions based on the elution profile monitored by Thin Layer Chromatography (TLC) or an automated UV detector.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent in vacuo.

Protocol 3: Recrystallization

Recrystallization is the final step to achieve high purity and obtain a crystalline solid.[10]

  • Solvent Selection: In a small test tube, dissolve a small amount of the purified product from Protocol 2 in a minimal amount of hot ethanol. The ideal solvent will dissolve the compound when hot but show low solubility when cool.

  • Dissolution: In a larger flask, add the bulk of the product and the minimum volume of hot ethanol required for complete dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Slow cooling is critical for forming large, pure crystals.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. Dry the crystals under high vacuum to remove all traces of solvent.

Potential Application: Kinase Inhibition

Compounds containing aminophenyl and trifluoromethylphenyl motifs are often investigated as kinase inhibitors in drug discovery. The dual amino groups and specific stereochemistry could allow such a molecule to bind within the ATP-binding pocket of a protein kinase, potentially inhibiting its function.

G GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Binds Substrate Substrate Protein Receptor->Substrate Phosphorylates ATP ATP ATP->Receptor Inhibitor Purified Compound Inhibitor->Receptor Binds & Inhibits PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response

Caption: Hypothetical inhibition of a tyrosine kinase signaling pathway.

References

An In-depth Technical Guide on (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific data on the specific molecule, (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, is limited. This guide synthesizes the available information for the compound identified by CAS number 305350-87-2 and provides context based on structurally related molecules. A comprehensive characterization with extensive experimental data and established signaling pathway involvement is not possible based on the current literature.

Introduction

(Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, also known by its synonym SL 327, is a complex organic molecule incorporating several functional groups of interest in medicinal chemistry and materials science.[1] These include a trifluoromethylphenyl group, known to enhance metabolic stability and binding affinity of compounds, an aminophenyl group, and a prop-2-enenitrile core.[2][3] The presence of these moieties suggests potential biological activity, though specific data is scarce.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound, identified as 3-Amino-3-[(4-aminophenyl)thio]-2-[2-(trifluoromethyl)phenyl]acrylonitrile, are summarized below.[1]

PropertyValueReference
CAS Number 305350-87-2[1]
Synonym SL 327[1]
Molecular Formula C₁₆H₁₂F₃N₃S[1]
Molecular Weight 335.35 g/mol [1]
Appearance White to light yellow powder[1]
Melting Point 127 - 129 °C[1]
Purity ≥ 97% (HPLC)[1]
Storage Conditions 2 - 8 °C, under inert gas[1]

Chemical Structure:

Caption: Chemical structure of the title compound.

Synthesis and Experimental Protocols

Due to the lack of specific published methods, a detailed experimental protocol cannot be provided. Researchers interested in synthesizing this compound would likely need to develop a custom synthetic strategy based on known reactions for similar chemical entities.

Potential Biological Activity and Signaling Pathways

While no specific biological data or signaling pathway interactions have been published for this compound, the structural motifs present suggest potential areas of investigation.

  • Trifluoromethylphenyl Group: The inclusion of a trifluoromethyl group can significantly enhance the biological activity of a molecule.[2][3][7] It is known to increase lipophilicity, which can improve cell membrane permeability, and can enhance binding to biological targets.[2] Compounds containing this group have been investigated for a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][8]

  • Prop-2-enenitrile Scaffold: Acrylonitrile derivatives are known to exhibit a diverse range of biological activities. Chalcones, which share a similar core structure, are investigated for their anti-inflammatory, antibacterial, and antitumor properties.[9][10]

Given these characteristics, (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile could be a candidate for screening in various biological assays, particularly in oncology and infectious diseases. However, without experimental data, any discussion of its mechanism of action or interaction with specific signaling pathways remains speculative.

Data Presentation

Currently, there is no quantitative biological or pharmacological data available in the public domain for this compound to summarize in a tabular format.

Conclusion and Future Directions

(Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (CAS 305350-87-2) is a chemical entity with limited available data. Its structure suggests potential for biological activity, warranting further investigation. Future research should focus on:

  • Development and publication of a robust synthetic protocol.

  • Comprehensive spectroscopic and crystallographic characterization.

  • In vitro screening against a panel of biological targets to identify potential therapeutic applications.

  • Pharmacokinetic and pharmacodynamic studies to evaluate its drug-like properties.

The generation of such data will be crucial to understanding the potential of this molecule for drug development or other applications. Researchers are encouraged to publish their findings to contribute to the collective scientific knowledge.

References

In-Depth Technical Guide: Biological Activity of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (SL 327)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the compound (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, commonly known as SL 327. This document details its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and detailed experimental protocols.

Core Compound Information

(Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile , also identified by its synonym SL 327 , is a potent and selective inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) and Mitogen-activated protein kinase kinase 2 (MEK2). These kinases are central components of the MAPK/ERK signaling cascade, a critical pathway involved in the regulation of cell proliferation, differentiation, and survival.

Quantitative Biological Activity Data

The primary biological activity of SL 327 is the selective inhibition of MEK1 and MEK2. The following table summarizes the quantitative data regarding its inhibitory potency.

TargetIC50 Value (µM)
MEK10.18[1][2]
MEK20.22[1][2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action and Signaling Pathway

SL 327 exerts its biological effects by targeting the MEK1 and MEK2 enzymes within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway. This pathway is a crucial signal transduction cascade that relays extracellular signals to intracellular targets, ultimately influencing gene expression and cellular processes.

The MAPK/ERK Signaling Cascade:

  • Signal Initiation: The pathway is typically activated by extracellular stimuli such as growth factors binding to their receptor tyrosine kinases (RTKs) on the cell surface.

  • Ras Activation: This binding leads to the activation of the small GTPase, Ras.

  • Raf Activation: Activated Ras recruits and activates the Raf family of serine/threonine kinases (A-Raf, B-Raf, C-Raf).

  • MEK Phosphorylation: Raf kinases then phosphorylate and activate MEK1 and MEK2.

  • ERK Phosphorylation: Activated MEK1/2, in turn, phosphorylate the downstream Extracellular signal-regulated kinases, ERK1 and ERK2 (also known as p44/42 MAPK).

  • Downstream Effects: Phosphorylated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to changes in gene expression that promote cell growth, proliferation, and survival.

By selectively inhibiting MEK1 and MEK2, SL 327 effectively blocks the phosphorylation and subsequent activation of ERK1/2, thereby downregulating the entire signaling cascade. This mechanism underlies its observed in-vitro and in-vivo effects.

Signaling Pathway Diagram

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_p p-ERK1/2 ERK->ERK_p Translocates SL327 SL 327 This compound->MEK Inhibits Transcription_Factors Transcription Factors ERK_p->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates MEK1_Inhibition_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilution of SL 327 Start->Prep_Compound Add_Compound Add SL 327/Vehicle to Assay Plate Prep_Compound->Add_Compound Add_Enzyme Add MEK1 Enzyme Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate Reaction with ERK2 Substrate & ATP Pre_Incubate->Initiate_Reaction Incubate Incubate at 30-37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (add EDTA) Incubate->Terminate_Reaction Detect_Signal Detect Phosphorylated ERK2 (Antibody-based) Terminate_Reaction->Detect_Signal Acquire_Data Read Signal (Plate Reader) Detect_Signal->Acquire_Data Analyze_Data Analyze Data & Determine IC50 Acquire_Data->Analyze_Data End End Analyze_Data->End

References

The Rise of Prop-2-enenitrile Derivatives: A New Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in the field of medicinal chemistry. Within this landscape, prop-2-enenitrile derivatives have emerged as a promising class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide delves into the core aspects of the discovery of novel prop-2-enenitrile derivatives, offering a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Anticancer Activity of Novel Prop-2-enenitrile Derivatives

Recent research has illuminated the significant potential of prop-2-enenitrile derivatives as potent anticancer agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis, through diverse mechanisms of action.

Tubulin Polymerization Inhibition

A significant focus of research has been the development of prop-2-enenitrile derivatives as inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport, making them a validated target for anticancer drugs.

A series of novel 2-phenylacrylonitrile derivatives has been synthesized and evaluated for their ability to inhibit tubulin polymerization. Among these, compound 1g2a demonstrated remarkable inhibitory activity against HCT116 and BEL-7402 cancer cell lines, with IC50 values of 5.9 nM and 7.8 nM, respectively.[1] This compound was found to arrest the cell cycle in the G2/M phase and induce apoptosis.[1] Molecular docking studies suggest that these derivatives bind to the colchicine-binding site of β-tubulin, thereby disrupting microtubule dynamics.

Similarly, novel benzimidazole-derived acrylonitriles have been investigated as tubulin polymerization inhibitors.[2] Compounds 50, 64, 68, and 69 , featuring substitutions on the benzimidazole and phenyl rings, exhibited exceptionally strong and selective antiproliferative activity against several hematological tumor cell lines, with IC50 values in the low micromolar range.[2]

Table 1: Anticancer Activity of Novel Prop-2-enenitrile Derivatives as Tubulin Inhibitors

CompoundCancer Cell LineIC50Reference
1g2a HCT1165.9 nM[1]
BEL-74027.8 nM[1]
50 DND-411.7 µM[2]
HL-602.1 µM[2]
K-5622.5 µM[2]
Z-1383.6 µM[2]
64 DND-411.8 µM[2]
HL-602.3 µM[2]
K-5622.8 µM[2]
Z-1383.4 µM[2]
68 DND-411.9 µM[2]
HL-602.4 µM[2]
K-5622.9 µM[2]
Z-1383.5 µM[2]
69 DND-411.8 µM[2]
HL-602.2 µM[2]
K-5622.7 µM[2]
Z-1383.3 µM[2]
Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a common feature of cancer. Prop-2-enenitrile derivatives have been explored as inhibitors of various kinases, including phosphoinositide 3-kinase (PI3K) and receptor tyrosine kinases.

A series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives were designed and synthesized as PI3K inhibitors.[3] Compound 17p exhibited potent inhibitory activity against PI3Kα with an IC50 of 31.8 nM, comparable to the positive control BKM-120.[3]

Furthermore, hybrid compounds incorporating isatin and pyrrolo[2,3-d]pyrimidine scaffolds, linked via a hydrazine bridge to a prop-2-enenitrile moiety, have been developed as multi-kinase inhibitors.[4] Compound 7 from this series displayed promising anticancer and multi-kinase inhibitory effects, suppressing cell cycle progression and inducing apoptosis in HepG2 cells.[4]

Table 2: Anticancer Activity of Novel Prop-2-enenitrile Derivatives as Kinase Inhibitors

CompoundTarget KinaseCancer Cell LineIC50Reference
17p PI3Kα-31.8 nM[3]
7 Multiple KinasesHepG2Not specified[4]
Compound 14 Not specifiedMCF722.12 µM[5]
Compound 13 Not specifiedMCF722.52 µM[5]
Compound 9 Not specifiedMCF727.83 µM[5]
Compound 12 Not specifiedMCF729.22 µM[5]

Antimicrobial Activity of Novel Prop-2-enenitrile Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Prop-2-enenitrile derivatives have demonstrated promising activity against a range of bacteria and fungi, highlighting their potential as a new class of antimicrobial agents.

Novel 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b][6][7]benzothiazole derivatives, synthesized from 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile intermediates, exhibited significant antimicrobial activity.[6] Compounds 7a, 7d, 9a, and 9d showed higher activity than the standard drugs cefotaxime and fluconazole against various bacterial and fungal strains.[6]

Additionally, a series of acrylonitrile adducts were evaluated for their antimicrobial properties. These compounds displayed dose-dependent inhibition against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[8]

Table 3: Antimicrobial Activity of Novel Prop-2-enenitrile Derivatives

CompoundOrganismMIC (µl/ml)Reference
N3 Escherichia coli0.4[8]
N4 Bacillus subtilis0.5[8]
N1 Escherichia coli1[8]
N4 Escherichia coli1[8]
N2 Escherichia coli3[8]
N5 Escherichia coli3[8]
N5 Bacillus subtilis5[8]
N1 Bacillus subtilis6[8]
N2 Bacillus subtilis6[8]

Experimental Protocols

General Synthesis of 2-Phenylacrylonitrile Derivatives

A common method for the synthesis of 2-phenylacrylonitrile derivatives is the Knoevenagel condensation.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions aldehyde Substituted Benzaldehyde product 2-Phenylacrylonitrile Derivative aldehyde->product nitrile Substituted Phenylacetonitrile nitrile->product base Base (e.g., Piperidine) base->product solvent Solvent (e.g., Ethanol) solvent->product heat Heat heat->product

Caption: General workflow for the Knoevenagel condensation.

Procedure: A mixture of a substituted benzaldehyde and a substituted phenylacetonitrile is refluxed in a suitable solvent, such as ethanol, in the presence of a catalytic amount of a base, typically piperidine. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques like recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

G start Seed cancer cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat cells with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso measure Measure absorbance at 570 nm add_dmso->measure

Caption: Workflow of the MTT assay for cytotoxicity.

Procedure: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the prop-2-enenitrile derivatives for a specified period (e.g., 48 or 72 hours). Following treatment, MTT solution is added to each well, and the plates are incubated to allow the conversion of MTT to formazan by viable cells. Finally, the formazan crystals are dissolved in a solvent like DMSO, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.[8]

G start Prepare serial dilutions of test compounds in 96-well plates inoculate Inoculate each well with a standardized microbial suspension start->inoculate incubation Incubate plates at 37°C for 24h inoculate->incubation observe Visually inspect for microbial growth incubation->observe determine_mic Determine the lowest concentration with no visible growth (MIC) observe->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Procedure: Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

G cluster_pathway Tubulin Polymerization and Cell Cycle Progression tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle cell_division Cell Division mitotic_spindle->cell_division g2m_arrest G2/M Arrest apoptosis Apoptosis g2m_arrest->apoptosis derivative Prop-2-enenitrile Derivative derivative->tubulin Inhibits derivative->g2m_arrest

Caption: Inhibition of tubulin polymerization by prop-2-enenitrile derivatives.

Prop-2-enenitrile derivatives that act as tubulin inhibitors disrupt the dynamic equilibrium between tubulin dimers and microtubules. By binding to tubulin, these compounds prevent its polymerization into microtubules. This interference with microtubule formation leads to a defective mitotic spindle, causing the cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis, or programmed cell death.

Conclusion

The discovery of novel prop-2-enenitrile derivatives represents a significant advancement in the search for new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive scaffold for further drug development efforts. The data and protocols presented in this guide underscore the potential of this class of compounds to address unmet medical needs in oncology and infectious diseases. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for their clinical translation.

References

Preliminary Screening of Trifluoromethylphenyl Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethylphenyl moiety into a molecular structure has become a pivotal strategy in modern drug discovery. This versatile functional group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the preliminary screening of trifluoromethylphenyl compounds, offering detailed experimental protocols, summarized quantitative data, and visualizations of key biological pathways to aid researchers in this critical phase of drug development.

Core Principles of Preliminary Screening

The preliminary screening of trifluoromethylphenyl compounds involves a battery of in vitro assays designed to rapidly assess their potential biological activities and cytotoxic profiles. This initial evaluation is crucial for identifying promising lead candidates for further optimization and development. The screening cascade typically encompasses the evaluation of antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the preliminary screening of trifluoromethylphenyl compounds.

In Vitro Antioxidant Activity Assays

2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (spectrophotometric grade)

    • Test compounds (dissolved in a suitable solvent like DMSO or methanol)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM). This solution should be freshly prepared and kept in the dark.

    • Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent.

    • In a 96-well plate, add a specific volume of each dilution of the test compounds and positive control.

    • Add the DPPH working solution to each well.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

2.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

  • Reagents and Materials:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

    • Potassium persulfate

    • Phosphate-buffered saline (PBS) or ethanol

    • Test compounds

    • Positive control (e.g., Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS with potassium persulfate. This mixture is typically left to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of a specific value (e.g., 0.70 ± 0.02) at a particular wavelength (usually 734 nm).

    • Prepare serial dilutions of the test compounds and the positive control.

    • Add a small volume of the test compound dilutions to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated using a similar formula as for the DPPH assay.

    • The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

In Vitro Anti-inflammatory Activity Assay

2.2.1. Lipoxygenase (LOX) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzyme lipoxygenase, which is involved in the biosynthesis of leukotrienes, important mediators of inflammation. The assay is based on measuring the formation of the hydroperoxy-product from a fatty acid substrate (e.g., linoleic acid or arachidonic acid) spectrophotometrically.

  • Reagents and Materials:

    • Soybean lipoxygenase (or other sources)

    • Linoleic acid (or arachidonic acid) as substrate

    • Borate buffer (or other suitable buffer)

    • Test compounds

    • Positive control (e.g., Quercetin, Nordihydroguaiaretic acid)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a solution of lipoxygenase in the appropriate buffer.

    • Prepare a solution of the substrate (linoleic acid) in the buffer. It may require sonication to dissolve.

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a 96-well plate, add the buffer, the test compound dilution, and the enzyme solution.

    • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at room temperature.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the change in absorbance at a specific wavelength (typically 234 nm) over a period of time using a microplate reader in kinetic mode.

    • The rate of the reaction is determined from the slope of the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC50 value is determined from the dose-response curve.

In Vitro Antidiabetic Activity Assay

2.3.1. α-Glucosidase Inhibition Assay

This assay is used to identify compounds that can inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates in the intestine. Inhibition of this enzyme can help to control postprandial hyperglycemia. The assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which is hydrolyzed by α-glucosidase to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

  • Reagents and Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • Phosphate buffer

    • Test compounds

    • Positive control (e.g., Acarbose)

    • Sodium carbonate (Na2CO3) solution to stop the reaction

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of the α-glucosidase enzyme and pNPG substrate in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a 96-well plate, add the test compound dilution and the enzyme solution.

    • Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate at the same temperature for a set time (e.g., 20-30 minutes).

    • Stop the reaction by adding a solution of sodium carbonate.

    • Measure the absorbance of the yellow p-nitrophenol at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

In Vitro Antimicrobial Activity Assays

2.4.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

  • Reagents and Materials:

    • Bacterial or fungal strains

    • Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

    • Test compounds

    • Positive control (standard antibiotic or antifungal)

    • Sterile 96-well microplates

    • Incubator

  • Procedure:

    • Prepare a standardized inoculum of the microorganism.

    • Prepare serial two-fold dilutions of the test compounds and the positive control in the growth medium directly in the 96-well plate.

    • Add the standardized inoculum to each well.

    • Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

2.4.2. Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

  • Reagents and Materials:

    • Same as for MIC assay

    • Device for biofilm formation (e.g., MBEC assay plate)

  • Procedure:

    • Grow biofilms of the target microorganism on the pegs of an MBEC plate lid by incubating it in a 96-well plate containing inoculated growth medium.

    • After biofilm formation, rinse the pegs to remove planktonic cells.

    • Place the lid with the biofilms into a new 96-well plate containing serial dilutions of the test compound.

    • Incubate for a specified period (e.g., 24 hours).

    • After exposure to the compound, rinse the pegs again and place them in a recovery plate containing fresh growth medium.

    • Disrupt the biofilms from the pegs into the medium (e.g., by sonication).

    • Incubate the recovery plate to allow any surviving bacteria to grow.

    • The MBEC is the lowest concentration of the compound that prevents regrowth of bacteria from the treated biofilm.

In Vitro Cytotoxicity Assay

2.5.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., HeLa, MCF-7) or normal cell lines

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • Test compounds

    • Positive control (e.g., Doxorubicin)

    • Sterile 96-well cell culture plates

    • CO2 incubator

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

    • Treat the cells with various concentrations of the test compounds and the positive control for a specific duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

    • Incubate the plate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.

    • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Quantitative Data Summary

The following tables summarize the biological activities of various trifluoromethylphenyl compounds from published studies.

Table 1: Anticancer Activity of Trifluoromethylphenyl Compounds

Compound IDCancer Cell LineAssayIC50 (µM)Reference
N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamideHepG2, Hep3BCell Growth Inhibition1-10.8[1]
7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)A375, C32, DU145, MCF-7/WTMTTStrong cytotoxic effect[3]
Trifluoromethyl Thioxanthone Derivative 1HeLaAnticancer87.8 nM
Fluorinated Benzophenone Derivative 6bKB-3-1Cytotoxicity~3.6 times more potent than standard[4]
Fluorinated Benzophenone Derivative 7bKB-3-1Cytotoxicity~13.5 times more potent than standard[4]
SelinexorMyeloid Leukemia Cell LinesCytotoxicity< 0.5[5]

Table 2: Anti-inflammatory and Antidiabetic Activity of Trifluoromethylphenyl Compounds

Compound IDTargetAssayIC50/ActivityReference
Trifluoromethyl Thioxanthone Derivative 3DPPH radicalAntioxidant46.6% scavenging at 80 µg/mL
Trifluoromethyl Thioxanthone Derivative 2α-amylaseEnzyme Inhibition60.2 ± 0.8 µM
Trifluoromethyl Thioxanthone Derivative 4Pancreatic lipaseEnzyme Inhibition100.6 ± 7.3 µM
Trifluoromethyl Thioxanthone Derivatives 1, 3, 4COX-2Enzyme Inhibition6.5 to 27.4 nM

Table 3: Antimicrobial Activity of Trifluoromethylphenyl Compounds

Compound IDMicroorganismAssayMIC (µg/mL)Reference
Pyrazole Derivative (Chloro)Various Gram-positive strainsMIC3.12[2]
Pyrazole Derivative (Bromo)Various Gram-positive strainsMIC3.12[2]
Pyrazole Derivative (Trifluoromethyl)MRSAMIC3.12[2]
Pyrazole Derivative (Phenoxyphenyl)S. aureus strainsMIC0.78–1.56[2]
Chalcone Derivative A3E. coli, P. vulgarisMIC7.64-7.95 times more active than benzyl penicillin[6]
Chalcone Derivative B3S. aureus, B. subtilisMIC1.97-3.95 times more active than benzyl penicillin[6]
Trifluoromethyl Ketone 10, 11, 18B. megaterium, C. michiganeseAntibacterialPotent activity[7]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the screening of trifluoromethylphenyl compounds.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Preliminary In Vitro Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Trifluoromethylphenyl Compounds antioxidant Antioxidant Assays (DPPH, ABTS) synthesis->antioxidant anti_inflammatory Anti-inflammatory Assay (LOX Inhibition) synthesis->anti_inflammatory antidiabetic Antidiabetic Assay (α-Glucosidase Inhibition) synthesis->antidiabetic antimicrobial Antimicrobial Assays (MIC, MBEC) synthesis->antimicrobial cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity data_analysis IC50 / MIC Determination antioxidant->data_analysis anti_inflammatory->data_analysis antidiabetic->data_analysis antimicrobial->data_analysis cytotoxicity->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification raf_mek_erk_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek Mek raf->mek erk Erk mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Activation nucleus Cell Proliferation & Survival transcription->nucleus inhibitor Trifluoromethylphenyl Compound inhibitor->raf Inhibition nf_kb_pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation ikb->ikk nfkb NF-κB (p50/p65) gene_transcription Inflammatory Gene Transcription nfkb->gene_transcription Translocation nucleus Nucleus inhibitor Trifluoromethylphenyl Compound inhibitor->ikk Inhibition pi3k_akt_pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip2 PIP2 pip3 PIP3 pip2->pip3 Phosphorylation akt Akt pip3->akt Activation downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream survival Cell Survival & Proliferation downstream->survival inhibitor Trifluoromethylphenyl Compound inhibitor->pi3k Inhibition

References

Methodological & Application

Application Notes and Protocols for (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a hypothetical representation based on the structural features of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile and data from functionally similar compounds. As of the latest literature review, no specific experimental data for this compound in cancer research has been published. These notes are intended to provide a framework for potential research applications and methodologies.

Introduction

(Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, hereafter referred to as Compound X, is a novel synthetic molecule featuring a trifluoromethylphenyl group and an aminophenylsulfanyl moiety. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, while the enenitrile scaffold is a common feature in kinase inhibitors. These structural characteristics suggest that Compound X may possess anticancer properties by targeting key signaling pathways involved in cell proliferation and survival. These notes outline hypothetical applications and protocols for investigating the anticancer potential of Compound X.

Hypothetical Mechanism of Action

Based on its structural motifs, Compound X is postulated to act as an inhibitor of a critical oncogenic signaling pathway, such as the PI3K/Akt/mTOR pathway. The trifluoromethylphenyl group may facilitate binding to the ATP-binding pocket of protein kinases within this pathway, while the aminophenylsulfanyl group could form hydrogen bonds to stabilize the interaction. Inhibition of this pathway would theoretically lead to the induction of apoptosis and a reduction in cell proliferation in cancer cells.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the in vitro efficacy of Compound X against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.7
PC-3Prostate Cancer12.1
HCT116Colon Cancer6.5

Caption: Table 1: Hypothetical IC50 values of Compound X in various cancer cell lines after 48 hours of treatment, as determined by MTT assay.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the methodology for determining the cytotoxic effects of Compound X on cancer cells.

Materials:

  • Compound X

  • Cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X in DMEM. Remove the old media from the wells and add 100 µL of the fresh media containing various concentrations of Compound X (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Apoptosis Markers

This protocol is designed to investigate the induction of apoptosis by Compound X.

Materials:

  • Compound X-treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometric analysis of the bands can be performed to quantify changes in protein expression.

Visualizations

G cluster_0 Compound X Action cluster_1 Signaling Pathway cluster_2 Cellular Response CompoundX Compound X PI3K PI3K CompoundX->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation mTOR->Proliferation Bax Bax Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis

Caption: Hypothetical signaling pathway of Compound X.

G cluster_0 Experimental Workflow A Seed Cells in 96-well Plate B 24h Incubation A->B C Treat with Compound X B->C D 48h Incubation C->D E Add MTT Reagent D->E F 4h Incubation E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Data Analysis (IC50) H->I

Caption: Workflow for MTT cell viability assay.

Application Notes and Protocols for Efficacy Testing of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, hereinafter referred to as Compound X, is a novel synthetic molecule with potential therapeutic applications. Its chemical structure, featuring a trifluoromethylphenyl group, suggests high metabolic stability and potent biological activity. The aminophenylsulfanyl and enenitrile moieties indicate possible interactions with various cellular targets, making it a candidate for investigation as an anticancer agent. These application notes provide a comprehensive set of protocols for the initial in vitro evaluation of the anticancer efficacy of Compound X. The described assays will determine the cytotoxic effects of the compound on various cancer cell lines and provide insights into its mechanism of action, specifically its ability to induce apoptosis and cause cell cycle arrest.

Target Audience

These protocols are designed for researchers, scientists, and drug development professionals in the fields of oncology, pharmacology, and medicinal chemistry who are involved in the screening and characterization of novel therapeutic compounds.

Experimental Protocols

Cell Lines and Culture Conditions

A panel of human cancer cell lines is recommended to assess the breadth of Compound X's activity. The following cell lines are suggested for initial screening:

  • A549: Human lung carcinoma

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

  • MDA-MB-231: Human breast adenocarcinoma (triple-negative)

  • HeLa: Human cervical cancer

  • HCT116: Human colon cancer

All cell lines should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be cultured in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Compound X. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell lines

  • Complete culture medium

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of Compound X in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay determines if Compound X induces apoptosis (programmed cell death). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • 6-well plates

  • Selected cancer cell lines

  • Complete culture medium

  • Compound X

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.

  • Treat the cells with Compound X at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to investigate if Compound X causes cell cycle arrest at a specific phase (G1, S, or G2/M).

Materials:

  • 6-well plates

  • Selected cancer cell lines

  • Complete culture medium

  • Compound X

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Compound X at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[5]

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of Compound X
Cell LineIC50 (µM) after 48h Treatment
A54915.2 ± 1.8
MCF-78.5 ± 0.9
MDA-MB-23112.1 ± 1.5
HeLa25.4 ± 3.1
HCT11610.8 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by Compound X in A549 Cells (48h)
Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Compound X (IC50)48.7 ± 3.535.1 ± 2.816.2 ± 1.9
Compound X (2x IC50)22.3 ± 2.958.9 ± 4.118.8 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Cell Cycle Distribution in A549 Cells after 24h Treatment with Compound X
Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle Control55.4 ± 3.228.1 ± 2.516.5 ± 1.8
Compound X (IC50)72.8 ± 4.115.3 ± 1.911.9 ± 1.5
Compound X (2x IC50)85.1 ± 5.38.2 ± 1.16.7 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Hypothesized Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates CompoundX (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2- [2-(trifluoromethyl)phenyl]prop-2-enenitrile (Compound X) AKT AKT CompoundX->AKT Inhibits PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis start Start: Compound X Synthesis & Characterization cell_culture Cell Culture: Maintain A549, MCF-7, MDA-MB-231, HeLa, and HCT116 cell lines start->cell_culture mtt_assay In Vitro Cytotoxicity: MTT Assay to determine IC50 values cell_culture->mtt_assay apoptosis_assay Mechanism of Action Study: Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay cell_cycle_assay Mechanism of Action Study: Cell Cycle Analysis (PI Staining) mtt_assay->cell_cycle_assay data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis conclusion Conclusion: Efficacy Profile of Compound X data_analysis->conclusion

References

Application Notes and Protocols for (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Preliminary Assessment: Extensive research has revealed a significant lack of detailed scientific literature regarding the use of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, also known as SL 327, as a molecular probe. Available information is primarily limited to its chemical properties and commercial availability. No published studies detailing its application in biological assays, specific signaling pathways, or established experimental protocols were identified.

This document provides a summary of the available physicochemical data and outlines hypothetical protocols and applications based on the structural characteristics of the molecule. These are intended to serve as a foundational guide for researchers initiating studies with this compound.

Physicochemical Properties

A summary of the known properties of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile is presented in Table 1.

PropertyValueReference
CAS Number 305350-87-2[1]
Molecular Formula C₁₆H₁₂F₃N₃S[1]
Molecular Weight 335.35 g/mol [1]
Appearance White to light yellow powder[1]
Purity ≥ 97% (HPLC)[1]
Melting Point 127 - 129 °C[1]
Storage Conditions 2 - 8 °C[1]

Potential Applications as a Molecular Probe

The structure of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, featuring a trifluoromethylphenyl group and aminophenylsulfanyl moiety, suggests potential for interaction with various biological targets. The trifluoromethyl group can enhance metabolic stability and binding affinity[2]. Based on the activities of structurally related compounds, this molecule could potentially be investigated for roles in:

  • Enzyme Inhibition: The enenitrile scaffold is present in various enzyme inhibitors.

  • Receptor Binding: The aromatic and amino functionalities could facilitate interactions with specific receptor binding sites.

  • Signaling Pathway Modulation: Compounds with trifluoromethylphenyl moieties have been implicated as inhibitors of pathways like the Hedgehog signaling pathway[3].

Hypothetical Experimental Protocols

The following are generalized protocols that would require significant optimization and validation for this specific compound.

General Workflow for Investigating a Novel Molecular Probe

Caption: General workflow for characterizing a novel molecular probe.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a hypothetical screening of the compound against a panel of protein kinases.

Objective: To determine if the compound inhibits the activity of specific protein kinases.

Materials:

  • (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

  • Kinase panel (e.g., commercial screening service)

  • ATP, appropriate kinase substrates

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare a stock solution of the compound in DMSO.

  • Perform serial dilutions to obtain a range of concentrations.

  • In a microplate, combine the kinase, its specific substrate, and the compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for the recommended time at the optimal temperature for the specific kinase.

  • Stop the reaction and measure the signal (e.g., luminescence, fluorescence) corresponding to kinase activity.

  • Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value if significant inhibition is observed.

Protocol 2: Cell Viability Assay

This protocol aims to assess the cytotoxic effects of the compound on a cancer cell line.

Objective: To evaluate the effect of the compound on cell proliferation and viability.

Materials:

  • (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • MTT or similar viability reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the compound. Include a vehicle control (DMSO).

  • Incubate for 24, 48, and 72 hours.

  • Add the MTT reagent to each well and incubate to allow for formazan crystal formation.

  • Solubilize the formazan crystals.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of viable cells relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Hypothetical Signaling Pathway Involvement

Given the structural similarities to some known signaling pathway modulators, a hypothetical target could be within a growth factor signaling cascade.

Hypothetical Signaling Pathway cluster_0 Probe (Z)-3-Amino-3-(...) prop-2-enenitrile RTK Receptor Tyrosine Kinase Probe->RTK Inhibition? Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Cell Cell Proliferation Gene->Cell

References

Application Notes and Protocols for (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, also known as SL-327, is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring a trifluoromethylphenyl group, suggests it may possess activity as a kinase inhibitor, a class of molecules pivotal in cancer therapy and immunology. The trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets. These application notes provide a comprehensive experimental framework for the synthesis, characterization, and biological evaluation of this compound.

Compound Details:

  • IUPAC Name: (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

  • Synonym: SL-327

  • CAS Number: 305350-87-2[1]

  • Molecular Formula: C₁₆H₁₂F₃N₃S[1]

  • Molecular Weight: 335.35 g/mol [1]

  • Appearance: White to light yellow powder[1]

  • Melting Point: 127 - 129 °C[1]

Proposed Synthesis

A plausible synthetic route for the target compound involves the condensation reaction between 2-[2-(trifluoromethyl)phenyl]acetonitrile and 4-aminothiophenol. This reaction is a nucleophilic addition of the thiol to the nitrile group, followed by tautomerization to form the stable enamine product.

Experimental Workflow for Synthesis

G cluster_0 Synthesis Workflow A Reactants 2-[2-(Trifluoromethyl)phenyl]acetonitrile 4-Aminothiophenol B Reaction Setup Solvent: Ethanol Catalyst: Triethylamine (base) A->B Dissolve C Reaction Conditions Reflux at 80°C for 12-24h B->C Heat D Work-up Cool to RT Precipitate in ice-water C->D Monitor by TLC E Purification Recrystallization from Ethanol/Water D->E Filter & Dry F Characterization ¹H NMR, ¹³C NMR, Mass Spec, HPLC E->F Analyze G Final Product (Z)-3-Amino-3-(4-aminophenyl)sulfanyl- 2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile F->G Confirm Structure & Purity

Caption: Proposed workflow for the synthesis and purification of the target compound.

Protocol: Synthesis of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
  • Reactant Preparation: To a 100 mL round-bottom flask, add 2-[2-(trifluoromethyl)phenyl]acetonitrile (1.85 g, 10 mmol) and 4-aminothiophenol (1.25 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 40 mL of absolute ethanol to the flask, followed by triethylamine (1.4 mL, 10 mmol) as a basic catalyst.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) every 4 hours.

  • Work-up: After 12-24 hours (or upon completion as indicated by TLC), allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 200 mL of ice-cold water with stirring to precipitate the product.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold water. Purify the product by recrystallization from an ethanol/water mixture to yield the final compound.

  • Characterization: Dry the purified product under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis. The product should be stored at 2-8°C under an inert atmosphere.[1]

Biological Evaluation

Given the chemical structure, this compound is hypothesized to be an inhibitor of a protein kinase signaling pathway, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer. The following workflow outlines a strategy to assess its biological activity.

Experimental Workflow for Biological Evaluation

G cluster_1 Biological Evaluation Workflow A Cytotoxicity Screening (MTT Assay) Determine IC50 and safe dose range B Cancer Cell Line Panel Screening (e.g., Melanoma, Colon, Pancreatic) Identify sensitive cell lines A->B Proceed with non-toxic conc. C Hypothesis Generation Compound may target MAPK/ERK pathway (BRAF, MEK) B->C Based on sensitive cancer types D Mechanism of Action Studies (Western Blot) Assess phosphorylation of ERK, MEK C->D Test hypothesis E In Vitro Kinase Assays Directly test inhibition of BRAF/MEK D->E Confirm direct target F Lead Optimization Structure-Activity Relationship (SAR) studies E->F If potent & selective

Caption: A stepwise workflow for evaluating the biological activity of the compound.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic potential of a compound.[2][3]

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma, HT-29 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium and add 100 µL to the respective wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Include wells with untreated cells and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of this solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[3]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Protocol 2: Western Blot for MAPK/ERK Pathway Activation

This protocol is for detecting changes in the phosphorylation status of key proteins like ERK1/2, which indicates modulation of the MAPK/ERK pathway.[1][4]

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 2, 6, 24 hours). Wash the cells with ice-cold PBS and lyse them using 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4][6]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein levels to the total protein levels to determine the effect of the compound on protein phosphorylation.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison. Below is a template with hypothetical data for the cytotoxic activity of the compound against a panel of human cancer cell lines.

Cell LineCancer TypeBRAF Mutation StatusIC50 (µM) ± SD
A375Malignant MelanomaV600E2.5 ± 0.4
SK-MEL-28Malignant MelanomaV600E4.1 ± 0.7
HT-29Colorectal CarcinomaV600E8.9 ± 1.2
SW480Colorectal CarcinomaWild-Type25.6 ± 3.5
PANC-1Pancreatic CarcinomaWild-Type32.1 ± 4.3
BxPC-3Pancreatic CarcinomaWild-Type> 50

Table 1: Hypothetical cytotoxic activity (IC50 values) of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile after 72 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.

Visualization of Potential Signaling Pathway

The MAPK/ERK signaling pathway is a key regulator of cell proliferation, differentiation, and survival. Mutations in genes like BRAF can lead to its constitutive activation, driving cancer growth. The diagram below illustrates this pathway, highlighting potential targets for the test compound.

G cluster_2 MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF (Potential Target) RAS->BRAF MEK MEK1/2 (Potential Target) BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Response Cell Proliferation, Survival, Differentiation TF->Response

Caption: The MAPK/ERK signaling cascade with potential drug targets BRAF and MEK.

References

Application Notes and Protocols for (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (SL 327) in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile , also known as SL 327 , is a potent and selective inhibitor of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling pathway.[1][2][3][4] This pathway is crucial for regulating a variety of cellular processes, including proliferation, differentiation, survival, and apoptosis.[4][5] Dysregulation of the MAPK/ERK pathway is implicated in numerous diseases, particularly cancer and neurological disorders, making SL 327 a valuable tool for preclinical research and a potential candidate for therapeutic development.[4][6]

SL 327 exhibits the ability to cross the blood-brain barrier, making it a particularly useful agent for investigating the role of the MEK/ERK pathway in the central nervous system.[1][2][3] Research applications for SL 327 include the study of fear conditioning, learning and memory, neuroprotection, and the rewarding effects of drugs of abuse.[2][3][7] In oncology, SL 327 has been investigated for its anti-proliferative and pro-apoptotic effects, particularly in combination with other targeted therapies to overcome drug resistance.[6]

Mechanism of Action

SL 327 functions as an allosteric inhibitor of MEK1 and MEK2, binding to a site distinct from the ATP-binding pocket.[5] This inhibition prevents the phosphorylation and subsequent activation of ERK1 and ERK2 (also known as p44/42 MAPK) by MEK1/2. The downstream consequences include the modulation of gene expression and protein activity that are dependent on ERK signaling.

Quantitative Data

The inhibitory activity of SL 327 against MEK1 and MEK2 has been quantified in vitro. The following table summarizes the reported IC50 values.

TargetIC50 (µM)
MEK10.18[1][2][3][4]
MEK20.22[1][2][3][4]

SL 327 has been shown to be highly selective for MEK1/2, with no significant activity against other kinases such as PKA, PKC, or CamKII at concentrations up to 10 µM.[1]

Signaling Pathway Diagram

The following diagram illustrates the position of MEK1/2 in the MAPK/ERK signaling cascade and the inhibitory action of SL 327.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK1_2->Transcription_Factors SL327 SL 327 This compound->MEK1_2 Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling pathway and the inhibitory action of SL 327.

Experimental Protocols

Protocol 1: In Vitro MEK1 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of SL 327 on MEK1 in a cell-free system.

Materials:

  • Active MEK1 enzyme

  • Inactive ERK2 substrate

  • SL 327

  • ATP (γ-32P-ATP for radiometric detection or unlabeled ATP for other detection methods)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • 96-well assay plates

  • Phosphocellulose paper (for radiometric assay)

  • Scintillation counter (for radiometric assay) or appropriate plate reader for non-radiometric methods.

Procedure:

  • Prepare a stock solution of SL 327 in DMSO.

  • Create a serial dilution of SL 327 in the kinase assay buffer.

  • In a 96-well plate, add the MEK1 enzyme and the serially diluted SL 327 or vehicle (DMSO) control.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the inactive ERK2 substrate and ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Quantify the phosphorylation of ERK2. For a radiometric assay, this involves washing the phosphocellulose paper to remove unincorporated γ-32P-ATP and measuring the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the SL 327 concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based ERK Phosphorylation Assay

This protocol describes how to measure the effect of SL 327 on ERK1/2 phosphorylation in cultured cells.

Materials:

  • Cell line of interest (e.g., HeLa, A375)

  • Cell culture medium and supplements

  • SL 327

  • Stimulant to activate the MAPK/ERK pathway (e.g., EGF, PMA)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

  • Pre-treat the cells with various concentrations of SL 327 or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with a suitable agonist (e.g., 100 ng/mL EGF) for 5-10 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal loading.

  • Quantify the band intensities to determine the relative levels of phosphorylated ERK1/2.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating a MEK inhibitor like SL 327.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Viability Western_Blot Western Blot for p-ERK (Confirm target engagement) Cell_Viability->Western_Blot PK_PD Pharmacokinetics/Pharmacodynamics (Determine exposure and target inhibition) Western_Blot->PK_PD Promising Candidate Efficacy_Models Efficacy Studies (e.g., Xenograft models, Behavioral models) PK_PD->Efficacy_Models Toxicity Toxicology Studies (Assess safety profile) Efficacy_Models->Toxicity

Caption: A generalized experimental workflow for the preclinical evaluation of a MEK inhibitor.

References

Application Notes and Protocols for (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (SL327)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, also known as SL327, is a novel small molecule with potential therapeutic applications.[1] As with any new chemical entity, a thorough characterization of its effects on cellular processes is a critical first step in the drug discovery pipeline.[2][3][4] These application notes provide a suite of standard cell-based assays to profile the biological activity of this compound. The protocols outlined below will enable researchers to investigate the compound's impact on cell viability, proliferation, apoptosis, and cell cycle progression.

The data generated from these assays will be foundational in understanding the compound's mechanism of action and identifying a potential therapeutic window. It is recommended to perform these assays across a panel of relevant cell lines (e.g., cancer cell lines from different tissues, normal cell lines) to determine both efficacy and potential toxicity.

I. Cell Viability and Cytotoxicity Assays

Application: To determine the concentration-dependent effect of this compound on the viability and metabolic activity of cells. This is a primary screen to identify the cytotoxic or cytostatic potential of the compound. Commonly used methods include MTT, MTS, and CCK-8 assays, which measure the metabolic activity of viable cells.[5][6][7]

Data Presentation:

Table 1: Hypothetical Cell Viability Data for this compound

Cell LineAssay TypeTreatment Duration (hours)IC50 (µM)
MCF-7MTT7215.2
HeLaMTT7222.8
A549MTT7235.1
HEK293MTT72> 100

IC50 (half-maximal inhibitory concentration) values should be calculated from dose-response curves.

Experimental Workflow: Cell Viability Assay

seed Seed cells in 96-well plate incubate1 Incubate for 24h (adhesion) seed->incubate1 prepare_this compound Prepare serial dilutions of this compound add_this compound Add this compound to wells prepare_this compound->add_this compound incubate2 Incubate for 24-72h add_this compound->incubate2 add_mtt Add MTT reagent incubate3 Incubate for 1-4h add_mtt->incubate3 add_sol Add solubilization solution incubate3->add_sol read Read absorbance at 570 nm add_sol->read end read->end start start->seed

Caption: Workflow for determining cell viability using the MTT assay.

Protocol: MTT Cell Viability Assay [7][8]

Materials:

  • (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (this compound)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5] Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

  • Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[7][8]

  • Solubilization: Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

II. Apoptosis Assays

Application: To determine if the reduction in cell viability caused by this compound is due to the induction of apoptosis (programmed cell death). Key hallmarks of apoptosis include the activation of caspases and DNA fragmentation.[9]

Data Presentation:

Table 2: Hypothetical Apoptosis Induction by this compound (48h Treatment)

Cell LineThis compound Conc. (µM)Caspase-3/7 Activity (Fold Change vs. Control)% TUNEL Positive Cells
MCF-701.02.1
154.235.8
308.968.2
A54901.01.8
353.529.5
707.155.9

Experimental Workflow: Apoptosis Detection

seed Seed cells and treat with this compound harvest Harvest cells after incubation seed->harvest lyse_caspase Lyse cells harvest->lyse_caspase fix_perm Fix and permeabilize cells harvest->fix_perm add_substrate Add fluorogenic caspase substrate lyse_caspase->add_substrate read_fluoro Read fluorescence add_substrate->read_fluoro end_caspase read_fluoro->end_caspase add_tunel Add TUNEL reaction mixture fix_perm->add_tunel analyze_flow Analyze by flow cytometry add_tunel->analyze_flow end_tunel analyze_flow->end_tunel start start->seed

Caption: Parallel workflows for detecting apoptosis via caspase activity and TUNEL assays.

Protocol: Caspase-3/7 Activity Assay [9]

Materials:

  • Cells treated with this compound

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity by normalizing the luminescence of treated samples to the vehicle control.

Protocol: TUNEL Assay for DNA Fragmentation [10][11][12]

Materials:

  • Cells treated with this compound

  • TUNEL assay kit (e.g., based on TdT-mediated dUTP nick end labeling)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Treat cells with this compound in a suitable culture vessel (e.g., 6-well plate).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[10]

  • Permeabilization: Wash the cells with PBS and then incubate in a permeabilization solution for 2 minutes on ice.[10]

  • TUNEL Staining: Wash the cells and resuspend in the TUNEL reaction mixture as per the manufacturer's protocol. This mixture typically contains Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP.

  • Incubation: Incubate the cells for 60 minutes at 37°C in a humidified atmosphere, protected from light.

  • Analysis: Wash the cells and analyze them on a flow cytometer to quantify the percentage of fluorescent (TUNEL-positive) cells. Alternatively, cells can be mounted on slides and visualized under a fluorescence microscope.

III. Cell Cycle Analysis

Application: To determine if this compound affects cell cycle progression, which can indicate an antiproliferative mechanism. Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]

Data Presentation:

Table 3: Hypothetical Effect of this compound on Cell Cycle Distribution (24h Treatment)

Cell LineThis compound Conc. (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
HeLa055.428.116.5
2568.215.316.5
5075.18.916.0

Signaling Pathway: Cell Cycle Regulation

G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Checkpoint (CDK2/Cyclin E) G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint (CDK1/Cyclin B) M->G1 This compound This compound This compound->G1 Possible Arrest

References

Method for Evaluating the Therapeutic Potential of Novel Aminophenylsulfanyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for evaluating the therapeutic potential of novel aminophenylsulfanyl compounds, with a primary focus on their application as anticancer agents. It outlines detailed experimental protocols for in vitro and in vivo studies, methods for elucidating mechanisms of action, and considerations for ADME-Tox profiling.

Introduction

Aminophenylsulfanyl compounds represent a promising class of small molecules with diverse biological activities. Their therapeutic potential, particularly in oncology, is an active area of research. This application note details a systematic approach to characterize the anticancer effects of novel derivatives, from initial cytotoxicity screening to in vivo efficacy studies.

In Vitro Efficacy and Mechanism of Action

A series of in vitro assays are essential to determine the cytotoxic and mechanistic properties of novel aminophenylsulfanyl compounds.

Cytotoxicity Assessment

The initial step is to evaluate the cytotoxic effects of the compounds on a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Table 1: Cytotoxicity of Exemplar Sulfonyl-Amino Acid Derivatives

Compound IDTarget Cell LineIC50 (µg/mL)Selectivity Index (SI)
1 HEPG285.1>9
3 MCF790.9>11
3 PaCa269.5>11
5 HEPG251.9-
10 HEPG287.0>9
14 MCF754.2-
18 PaCa259.7-
Doxorubicin ---

Data adapted from a study on sulfonyl-α-L-amino acid derivatives, which share structural similarities with aminophenylsulfanyl compounds.[1]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HEPG2, HCT116) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aminophenylsulfanyl compounds for 24-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Mechanism of Action: Signaling Pathway Analysis

Understanding the molecular mechanism by which these compounds exert their cytotoxic effects is crucial. Western blotting is a key technique to investigate the modulation of cancer-related signaling pathways.

Potential Signaling Pathways to Investigate:

  • Apoptosis Pathway: Many anticancer agents induce programmed cell death. Key proteins to examine include caspases (e.g., Caspase-3, -8, -9), PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).

  • PI3K/Akt Pathway: This is a critical survival pathway that is often dysregulated in cancer. Analyzing the phosphorylation status of Akt and its downstream targets can reveal inhibitory effects.

  • Nrf2 Pathway: The Nrf2 pathway is a key regulator of cellular defense against oxidative stress. Some sulfur-containing compounds are known to modulate this pathway.

Experimental Workflow: Western Blotting

A Cell Lysis and Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H I Data Analysis H->I

Caption: Workflow for Western Blot Analysis.

Detailed Protocol: Western Blot for Apoptosis Markers

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Analyze the changes in protein expression levels between treated and untreated samples.[1]

In Vivo Efficacy Assessment

Promising compounds from in vitro studies should be evaluated for their anticancer efficacy in vivo using animal models.

Xenograft Mouse Model

The most common in vivo model for anticancer drug testing is the xenograft mouse model, where human cancer cells are implanted into immunodeficient mice.

Experimental Workflow: In Vivo Xenograft Study

A Implantation of Human Cancer Cells into Mice B Tumor Growth to Palpable Size A->B C Randomization of Mice into Treatment Groups B->C D Compound Administration (e.g., i.p., p.o.) C->D E Monitoring of Tumor Volume and Body Weight D->E F Euthanasia and Tumor Excision E->F G Data Analysis (e.g., TGI) F->G

Caption: Workflow for an In Vivo Xenograft Study.

Protocol: Xenograft Mouse Model for Anticancer Efficacy

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Group Formation: Randomly assign mice to treatment and control (vehicle) groups.

  • Drug Administration: Administer the aminophenylsulfanyl compound and a vehicle control to the respective groups via a suitable route (e.g., intraperitoneal, oral). The dosing regimen will depend on the compound's properties.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

Table 2: In Vivo Efficacy of an Exemplar 2-(4-amino-3-methylphenyl)benzothiazole (DF 203)

Tumor ModelTreatmentRouteDosing ScheduleTGI (%)
MCF-7DF 203i.p.50 mg/kg, daily>90
MDA-MB-231DF 203i.p.50 mg/kg, daily~70

Data from a study on a related benzothiazole derivative, demonstrating a potential in vivo evaluation approach.[2]

ADME-Tox Profiling

Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of novel compounds is critical for their development as therapeutic agents.

Key ADME-Tox Parameters to Evaluate:

  • Solubility: The ability of the compound to dissolve in aqueous solutions.

  • Permeability: The ability of the compound to cross biological membranes.

  • Metabolic Stability: The susceptibility of the compound to metabolism by liver enzymes (e.g., cytochrome P450s).

  • Plasma Protein Binding: The extent to which the compound binds to proteins in the blood.

  • In Vitro Toxicity: Cytotoxicity in normal cell lines, genotoxicity, and cardiotoxicity.

  • In Vivo Pharmacokinetics: The concentration-time profile of the compound in the plasma after administration to animals.

  • In Vivo Toxicology: Acute and chronic toxicity studies in animals to determine the safety profile.

Workflow: ADME-Tox Evaluation

A In Silico Prediction (e.g., pkCSM) B In Vitro ADME Assays (Solubility, Permeability, Metabolic Stability) A->B C In Vitro Toxicology Assays (Cytotoxicity, Genotoxicity) B->C D In Vivo Pharmacokinetic Studies in Rodents B->D E In Vivo Toxicology Studies C->E

Caption: Workflow for ADME-Tox Profiling.

Protocols for ADME-Tox studies are highly specialized and often conducted by dedicated contract research organizations (CROs).

Conclusion

The systematic evaluation of novel aminophenylsulfanyl compounds using the protocols outlined in this application note will enable a thorough characterization of their therapeutic potential. By combining in vitro cytotoxicity and mechanistic studies with in vivo efficacy and ADME-Tox profiling, researchers can identify promising lead candidates for further drug development.

References

Application Notes and Protocols for Assessing the Bioactivity of Prop-2-enenitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prop-2-enenitrile (acrylonitrile) derivatives represent a versatile class of chemical compounds with a wide spectrum of biological activities. Their core chemical structure provides a valuable scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for assessing the bioactivity of these derivatives, focusing on their cytotoxic, antimicrobial, antioxidant, and enzyme-inhibiting properties.

Assessment of Cytotoxic Activity

Prop-2-enenitrile derivatives have demonstrated significant potential as anticancer agents. Their cytotoxic effects are often evaluated against a panel of human cancer cell lines to determine their potency and selectivity.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the growth inhibition (GI50) values for a series of indole-acrylonitrile derivatives against various human cancer cell lines, as determined by the National Cancer Institute (NCI) screening program.[1][2] The GI50 value represents the molar concentration of the compound that inhibits 50% of net cell growth.[1][3]

Table 1: In Vitro Growth Inhibitory Activity (GI50 in µM) of Selected Indole-Acrylonitrile Derivatives against the NCI-60 Human Cancer Cell Line Panel.[1][2]

CompoundLeukemia (MG-MID)Non-Small Cell Lung Cancer (MG-MID)Colon Cancer (MG-MID)CNS Cancer (MG-MID)Melanoma (MG-MID)Ovarian Cancer (MG-MID)Renal Cancer (MG-MID)Prostate Cancer (MG-MID)Breast Cancer (MG-MID)
2l 0.661.191.111.531.451.631.531.681.49
5a 0.440.880.681.010.901.010.981.050.92
5b 0.380.790.590.880.780.870.840.900.80
5c 0.170.340.150.290.270.310.290.320.28
5d 7.916.877.348.227.898.118.018.337.95

*MG-MID (Mean Graph Midpoint) is the average GI50 value against all cell lines in the respective subpanel.[1]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the determination of the cytotoxic effects of prop-2-enenitrile derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Prop-2-enenitrile derivatives

  • Human cancer cell lines (e.g., HeLa, HCT116, BEL-7402)[4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the prop-2-enenitrile derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cancer Cell Culture C Cell Seeding in 96-well Plate A->C B Compound Dilution D Treatment with Derivatives B->D C->D E Incubation (48-72h) D->E F MTT Addition & Incubation (4h) E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570nm) G->H I IC50/GI50 Calculation H->I

Caption: Workflow for determining the cytotoxicity of prop-2-enenitrile derivatives.

Assessment of Antimicrobial Activity

Several prop-2-enenitrile derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Data Presentation: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile derivatives. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Acrylonitrile Derivatives.

CompoundBacillus subtilisClostridium tetaniEscherichia coliSalmonella typhiCandida albicansAspergillus fumigatus
IVa 125250>500>500125250
IVb 100200>500>500100200
IVc 250500>500>500250500
IVd 125250>500>500125250
IVe 100200>500>500100200
IVf 250500>500>500250500
Ampicillin 250250100100--
Chloramphenicol 50505050--
Nystatin ----100100

Data adapted from a study on 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives.

Experimental Protocol: Broth Microdilution MIC Assay

Principle: This method determines the minimum inhibitory concentration (MIC) of a substance by measuring the growth of a microorganism in a liquid medium containing serial dilutions of the substance.

Materials:

  • Prop-2-enenitrile derivatives

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microplates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic) and negative control (broth only)

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Assessment of Antioxidant Activity

The antioxidant potential of prop-2-enenitrile derivatives can be a key indicator of their ability to mitigate oxidative stress-related cellular damage.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

  • Prop-2-enenitrile derivatives

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compounds and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the test compound solutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined.

Assessment of Enzyme Inhibition

Prop-2-enenitrile derivatives may exert their biological effects by inhibiting specific enzymes involved in disease pathways.

Experimental Protocol: General Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for various enzymes.

Principle: The activity of an enzyme is measured in the presence and absence of the inhibitor. A decrease in the rate of the enzyme-catalyzed reaction in the presence of the compound indicates inhibition.

Materials:

  • Prop-2-enenitrile derivative (inhibitor)

  • Target enzyme

  • Substrate for the enzyme

  • Buffer solution for the specific enzyme assay

  • 96-well plate (UV-transparent or standard, depending on the detection method)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reaction Setup: In a 96-well plate, add the buffer, the enzyme, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Kinetic Measurement: Measure the rate of product formation or substrate depletion over time by monitoring the change in absorbance or fluorescence.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Signaling Pathway Analysis: Induction of Apoptosis

Several prop-2-enenitrile derivatives have been shown to induce apoptosis in cancer cells and other pathogenic organisms. A common mechanism involves the induction of oxidative stress, which in turn activates downstream signaling cascades leading to programmed cell death.

Acrylonitrile-Induced Apoptotic Pathway

Acrylonitrile and its derivatives can induce oxidative stress, leading to an increase in reactive oxygen species (ROS). This oxidative stress can activate the NF-κB signaling pathway.[5][6][7] The activation of NF-κB can upregulate the expression of the pro-apoptotic protein Bax.[5][6] An increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in apoptosis.[8]

G cluster_stimulus Cellular Stress cluster_response Cellular Response cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome A Prop-2-enenitrile Derivative B Oxidative Stress (ROS Increase) A->B C IKK Activation B->C D IκBα Degradation C->D E NF-κB (p65) Activation & Nuclear Translocation D->E F Bax Upregulation E->F G Increased Bax/Bcl-2 Ratio F->G H Mitochondrial Dysfunction G->H I Caspase Activation H->I J Apoptosis I->J

Caption: Apoptosis induction by prop-2-enenitrile derivatives via oxidative stress and NF-κB.

References

Application Notes and Protocols for High-Throughput Screening Campaigns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation guidelines for the successful implementation of high-throughput screening (HTS) campaigns in drug discovery. The following sections offer insights into common HTS assay formats, including experimental workflows, data analysis, and visualization of key biological pathways.

Data Presentation: Comparative Analysis of Screening Hits

Effective HTS campaigns generate large datasets that require clear and concise presentation to facilitate hit identification and prioritization. The following tables summarize representative quantitative data from typical screening campaigns.

Table 1: HTS Results for a Kinase Inhibitor Screen

This table presents data from a primary screen of small molecule inhibitors against a specific kinase. The results are ranked based on the percentage of inhibition.

Compound IDConcentration (µM)% InhibitionZ'-factor
Cmpd-0011098.20.85
Cmpd-0021095.50.85
Cmpd-0031089.70.85
Cmpd-0041075.10.85
Cmpd-0051062.30.85

Table 2: Dose-Response Data for Confirmed Kinase Inhibitor Hits

Following the primary screen, hit compounds are typically subjected to dose-response analysis to determine their potency (IC50).

Compound IDIC50 (µM)Hill SlopeR² Value
Cmpd-0010.151.20.99
Cmpd-0020.421.10.98
Cmpd-0031.250.90.97

Experimental Protocols

Detailed and robust experimental protocols are critical for the success and reproducibility of HTS campaigns. The following are protocols for commonly used HTS assays.

Protocol 1: Fluorescence Polarization (FP) Assay for Protein-Ligand Binding

Objective: To identify compounds that inhibit the interaction between a protein of interest and a fluorescently labeled ligand.

Materials:

  • Purified protein of interest

  • Fluorescently labeled ligand (probe)

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100, pH 8.0)

  • 384-well black, low-volume microplates

  • Compound library dissolved in DMSO

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Dispense 100 nL of each compound from the library into the wells of a 384-well microplate using an acoustic liquid handler.

  • Protein Addition: Add 10 µL of the protein solution (at 2x the final desired concentration) to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-protein interaction.

  • Probe Addition: Add 10 µL of the fluorescently labeled ligand solution (at 2x the final desired concentration) to each well.

  • Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will be specific to the fluorophore used.

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to positive (no inhibitor) and negative (no protein) controls.

Protocol 2: Cell-Based Calcium Flux Assay for GPCR Activation

Objective: To identify agonists or antagonists of a Gq-coupled G-protein coupled receptor (GPCR) by measuring changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing the GPCR of interest

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 384-well black, clear-bottom microplates

  • Compound library dissolved in DMSO

  • Fluorescent imaging plate reader (e.g., FLIPR, FDSS)

Procedure:

  • Cell Plating: Seed the HEK293 cells into 384-well microplates at a density of 20,000 cells per well and incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove the cell culture medium and add 20 µL of the calcium-sensitive dye loading solution to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C, 5% CO2.

  • Compound Addition: Place the cell plate into the fluorescent imaging plate reader. Add 5 µL of each compound from the library to the respective wells.

  • Signal Detection (Agonist Mode): Immediately begin reading the fluorescence signal for 2-3 minutes to detect agonist-induced calcium flux.

  • Ligand Addition (Antagonist Mode): After an initial read to establish a baseline, add a known agonist of the GPCR at its EC80 concentration and continue reading the fluorescence for 2-3 minutes.

  • Data Analysis: Analyze the fluorescence intensity over time. For agonists, calculate the maximal response. For antagonists, calculate the percentage of inhibition of the agonist response.

Protocol 3: FRET-Based Protease Activity Assay

Objective: To identify inhibitors of a specific protease using a Förster Resonance Energy Transfer (FRET) substrate.[1]

Materials:

  • Purified protease

  • FRET peptide substrate with a donor and acceptor fluorophore flanking the cleavage site

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 50 mM NaCl, 10% glycerol, and 3 mM β-ME)[2]

  • 384-well black microplates[2]

  • Compound library dissolved in DMSO

  • Fluorescence plate reader capable of measuring the emission of both donor and acceptor fluorophores

Procedure:

  • Compound Plating: Dispense 100 nL of each compound from the library into the wells of a 384-well microplate.

  • Enzyme Addition: Add 10 µL of the protease solution (at 2x the final desired concentration) to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Substrate Addition: Add 10 µL of the FRET substrate solution (at 2x the final desired concentration) to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in donor fluorescence and/or decrease in acceptor fluorescence over time (e.g., every minute for 30 minutes).[2]

  • Data Analysis: Determine the reaction rate (slope of the linear phase of the fluorescence signal) for each well. Calculate the percentage of inhibition for each compound relative to controls.

Visualizations: Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental processes. The following diagrams are generated using the DOT language.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Assay_Development Assay Development & Validation Reagent_Prep Reagent Preparation Assay_Development->Reagent_Prep Plate_Prep Compound Plate Preparation Reagent_Prep->Plate_Prep Primary_Screen Primary HTS Plate_Prep->Primary_Screen Data_QC Data Quality Control (Z') Primary_Screen->Data_QC Hit_Confirmation Hit Confirmation Dose_Response Dose-Response & IC50 Hit_Confirmation->Dose_Response SAR_Analysis Structure-Activity Relationship Dose_Response->SAR_Analysis Hit_Selection Hit Selection Data_QC->Hit_Selection Hit_Selection->Hit_Confirmation

High-Throughput Screening Workflow.

B2AR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Epinephrine Epinephrine B2AR β2-Adrenergic Receptor (GPCR) Epinephrine->B2AR binds G_Protein Gs Protein (αβγ) B2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP ATP to cAMP ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive binds to PKA_active Active PKA PKA_inactive->PKA_active activates Phosphorylase_Kinase Phosphorylase Kinase PKA_active->Phosphorylase_Kinase phosphorylates Glycogen_Phosphorylase Glycogen Phosphorylase Phosphorylase_Kinase->Glycogen_Phosphorylase phosphorylates Glucose_1_P Glucose-1-Phosphate Glycogen_Phosphorylase->Glucose_1_P Glycogen breakdown Glycogen Glycogen Glycogen->Glycogen_Phosphorylase

Beta-2 Adrenergic Receptor Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile?

A1: The most direct and plausible synthetic route is a base-catalyzed condensation reaction between 2-[2-(trifluoromethyl)phenyl]acetonitrile and 4-aminothiophenol. This reaction proceeds via the formation of a thiolate anion which then attacks the nitrile carbon, followed by tautomerization to yield the more stable (Z)-enamine product.

Q2: What are the critical parameters to control in this reaction?

A2: The key parameters that significantly influence the reaction outcome are:

  • Choice of Base: The strength and steric hindrance of the base are crucial.

  • Solvent: The polarity and aprotic/protic nature of the solvent can affect reaction rate and solubility of reactants.

  • Temperature: Reaction temperature can influence the reaction rate and the formation of side products.

  • Reaction Time: Sufficient time is required for the reaction to go to completion, but prolonged times can lead to degradation.

  • Stoichiometry of Reactants: The molar ratio of the nitrile, thiophenol, and base should be optimized.

Q3: How can I confirm the formation of the desired (Z)-isomer?

A3: The stereochemistry of the product can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the vinyl proton and the through-space Nuclear Overhauser Effect (NOE) between the amino protons and the ortho-protons of the 2-(trifluoromethyl)phenyl ring can confirm the (Z)-configuration.

Q4: What are the common impurities or side products in this synthesis?

A4: Common impurities can include unreacted starting materials, the corresponding (E)-isomer, and the disulfide of 4-aminothiophenol. The formation of the disulfide can occur via oxidation of the thiophenol, especially in the presence of air.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst/base. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Poor quality starting materials. 5. Oxidation of 4-aminothiophenol.1. Use a fresh, anhydrous base. Consider a stronger base if a weak base was used. 2. Gradually increase the reaction temperature in increments of 10°C. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 4. Ensure the purity of 2-[2-(trifluoromethyl)phenyl]acetonitrile and 4-aminothiophenol. 5. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Significant Amount of (E)-isomer 1. Reaction conditions favoring thermodynamic product. 2. Isomerization during workup or purification.1. Lower the reaction temperature to favor the kinetic (Z)-product. 2. Use milder workup conditions. For purification, consider chromatography at lower temperatures if feasible.
Presence of 4,4'-Disulfanediyldianiline (Disulfide) Impurity 1. Presence of oxygen in the reaction mixture. 2. Use of an oxidizing agent or metal contaminants.1. Degas the solvent and reactants and maintain a positive pressure of an inert gas. 2. Use high-purity, metal-free reagents and solvents.
Difficulty in Product Purification 1. Similar polarity of the product and impurities. 2. Product instability on silica gel.1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina). 2. Use a neutral or deactivated silica gel for chromatography. Alternatively, consider purification by recrystallization.

Experimental Protocol

Synthesis of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

To a solution of 2-[2-(trifluoromethyl)phenyl]acetonitrile (1.0 eq) and 4-aminothiophenol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an argon atmosphere, is added potassium tert-butoxide (1.2 eq) portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and the precipitated solid is collected by filtration, washed with water, and dried under vacuum. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (Z)-isomer.

Table 1: Optimization of Reaction Conditions

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)(Z):(E) Ratio
1Et3N (1.2)CH3CN25123585:15
2K2CO3 (1.5)DMF5086090:10
3NaH (1.2)THF2567595:5
4t-BuOK (1.2)DMF25492>99:1
5t-BuOK (1.2)THF25488>99:1

Note: The data presented in this table is illustrative and intended to guide the optimization process.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants 2-(Trifluoromethyl)phenylacetonitrile + 4-Aminothiophenol base_add Add Potassium tert-butoxide at 0 °C reactants->base_add Dissolve in solvent Anhydrous DMF inert_atm Argon Atmosphere stir Stir at Room Temperature (4-6 h) base_add->stir quench Pour into Ice-Water stir->quench Monitor by TLC filter Filter and Wash quench->filter dry Dry under Vacuum filter->dry purify Column Chromatography dry->purify product Pure (Z)-Product purify->product

Caption: Experimental workflow for the synthesis of the target compound.

logical_relationship cluster_main Desired Reaction cluster_side Potential Side Reactions start 2-(CF3)Ph-CH2CN + 4-NH2PhSH intermediate Thiolate Attack on Nitrile start->intermediate Base disulfide 4-Aminophenyl Disulfide start->disulfide Oxidation (O2) product_z (Z)-Enamine Product intermediate->product_z Tautomerization product_e (E)-Enamine Isomer intermediate->product_e Thermodynamic Control

Caption: Desired reaction pathway and potential side reactions.

Technical Support Center: Synthesis of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile.

Issue Possible Causes Recommended Solutions
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or catalyst deactivation. 2. Degradation of Reactants or Product: The starting materials or the product might be sensitive to air, moisture, or temperature. 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to low conversion of the limiting reagent. 4. Poor Quality of Reagents: Use of impure starting materials or solvents can introduce side reactions.1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalled, consider increasing the temperature, extending the reaction time, or adding a fresh portion of the catalyst. 2. Inert Atmosphere & Dry Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. 3. Verify Stoichiometry: Carefully measure and verify the molar ratios of all reactants before starting the reaction. 4. Reagent Purity Check: Ensure the purity of starting materials and solvents. Purify them if necessary.
Formation of Impurities/Side Products 1. Side Reactions: Competing reaction pathways may be favored under the current conditions. 2. Oxidation: The aminophenyl group is susceptible to oxidation. 3. Isomerization: The desired (Z)-isomer may convert to the (E)-isomer.1. Optimize Reaction Conditions: Adjust the reaction temperature, solvent, and catalyst to favor the desired reaction pathway. A lower temperature may increase selectivity. 2. Use of Antioxidants/Inert Atmosphere: Perform the reaction under an inert atmosphere and consider adding a small amount of a suitable antioxidant. 3. Stereoselective Conditions: Investigate reaction conditions known to favor the formation of the (Z)-isomer in similar reactions. Purification by chromatography may be necessary to separate the isomers.
Difficulty in Product Isolation and Purification 1. Product Solubility: The product may be highly soluble in the workup solvents, leading to losses during extraction. 2. Emulsion Formation during Extraction: The presence of certain reagents or byproducts can lead to the formation of stable emulsions. 3. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging.1. Solvent Selection: Use a solvent for extraction in which the product has low solubility at a specific temperature to facilitate precipitation. 2. Break Emulsion: Add brine or a small amount of a different organic solvent to break the emulsion. Centrifugation can also be effective. 3. Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile?

A1: A common and effective method for the synthesis of this compound involves a three-component reaction between 2-(trifluoromethyl)phenylacetonitrile, 4-aminothiophenol, and a source of the amino group, often in the presence of a suitable base or catalyst.

Q2: What are the critical parameters to control for maximizing the yield?

A2: The critical parameters include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants. Optimization of these parameters is crucial for achieving high yields.

Q3: How can I confirm the stereochemistry of the final product as the (Z)-isomer?

A3: The stereochemistry can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through Nuclear Overhauser Effect (NOE) experiments. X-ray crystallography can provide definitive structural confirmation if a suitable crystal can be obtained.

Q4: What are the recommended storage conditions for the final product?

A4: The product, with a CAS number of 305350-87-2, is typically a white to light yellow powder.[1] It is advisable to store it under an inert gas at 2-8 °C to prevent degradation.[1]

Experimental Protocols

Proposed Synthesis of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), add 2-(trifluoromethyl)phenylacetonitrile (1.0 eq) and anhydrous ethanol (10 mL).

  • Addition of Reactants: Add 4-aminothiophenol (1.05 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as sodium ethoxide (0.1 eq).

  • Reaction Condition: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile.

Data Presentation

Table 1: Optimization of Reaction Conditions

Entry Solvent Catalyst (0.1 eq) Temperature (°C) Time (h) Yield (%)
1EthanolSodium Ethoxide252465
2MethanolSodium Methoxide252462
3AcetonitrileDBU252458
4EthanolSodium Ethoxide501275
5ToluenePotassium tert-butoxide80872

Mandatory Visualization

Synthesis_Pathway reactant1 2-(Trifluoromethyl)phenylacetonitrile intermediate Intermediate Adduct reactant1->intermediate + reactant2 4-Aminothiophenol reactant2->intermediate product (Z)-3-Amino-3-(4-aminophenyl)sulfanyl- 2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile intermediate->product [Base Catalyst]

Caption: Proposed reaction pathway for the synthesis.

Experimental_Workflow start Start: Reaction Setup reagents Add Reactants and Solvent start->reagents catalyst Add Catalyst reagents->catalyst reaction Monitor Reaction (TLC/HPLC) catalyst->reaction workup Quench and Workup reaction->workup extraction Extraction workup->extraction purification Purification (Chromatography) extraction->purification analysis Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Flowchart start Low Yield? check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction Yes ok Yield OK start->ok No incomplete Incomplete check_reaction->incomplete Incomplete side_products Significant Side Products? check_reaction->side_products Complete optimize Optimize: Increase Time/Temp or Add Catalyst incomplete->optimize check_reagents Check Reagent Purity and Stoichiometry incomplete->check_reagents Still Low Yield purify_reagents Purify/Verify Reagents check_reagents->purify_reagents optimize_selectivity Optimize Selectivity (Lower Temp, Different Catalyst) side_products->optimize_selectivity Yes side_products->ok No

Caption: Troubleshooting decision tree for low yield issues.

References

Challenges in the purification of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the purification of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile.

Frequently Asked Questions (FAQs)

Q1: My final product is a dark-colored oil or solid, not the expected color. What is the cause?

A1: The discoloration is likely due to the oxidation of the aniline moiety (the 4-aminophenyl group). Aromatic amines, like aniline, are highly susceptible to air oxidation, which forms strongly colored impurities.[1] It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration and storage.

Q2: I'm experiencing low recovery yield after my purification process. What are the potential reasons?

A2: Low recovery can stem from several factors:

  • Product Instability: The enamine functional group is sensitive to acidic conditions and can hydrolyze back to the starting materials or other byproducts during purification (e.g., on silica gel).[2][3]

  • Adsorption: The presence of two amino groups can lead to strong, sometimes irreversible, adsorption onto standard silica gel during column chromatography.

  • Sub-optimal Chromatography Conditions: The choice of solvent system and stationary phase may not be ideal, leading to poor separation and product loss.

Q3: My NMR analysis shows the presence of the (E)-isomer in my purified (Z)-isomer sample. How can this happen?

A3: The double bond of the enenitrile can be susceptible to isomerization. This can be triggered by exposure to light, heat, or certain acidic or basic conditions during the workup or purification steps. While thermodynamically controlled processes might favor one isomer, the energy barrier for interconversion might be overcome.

Q4: I see unreacted starting materials in my final product. How can I improve their removal?

A4: The presence of starting materials indicates an incomplete reaction or inefficient purification. Optimizing the stoichiometry and reaction time can help drive the reaction to completion. For purification, a carefully selected chromatography solvent system with a gradient elution may be necessary to resolve the product from the starting materials.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product Degradation on Silica Gel Column The silica gel is acidic, causing the hydrolysis of the enamine functional group.[3] The amine groups may also be strongly binding to the acidic silanol groups.Use a deactivated stationary phase. You can either purchase commercially available deactivated silica gel or prepare it by treating standard silica gel with a triethylamine solution in your eluent (e.g., a 1-2% solution).
Co-elution of Product with Impurities The polarity of the product and impurities are too similar for the chosen solvent system.Perform a systematic solvent screening using Thin Layer Chromatography (TLC) with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Consider using a gradient elution in your column chromatography to improve separation.
Streaking or Tailing of the Product Spot on TLC/Column The basic amino groups are interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine or pyridine (0.5-1%), to your eluent system. This will compete for the active sites on the silica gel and lead to better peak shapes.
Presence of Oxidized Byproducts (Colored Impurities) The aniline moiety is sensitive to air oxidation.[1]Degas all solvents before use. Perform the purification under an inert atmosphere (nitrogen or argon). Add a radical scavenger like BHT (Butylated hydroxytoluene) in small amounts during processing and storage if compatible with downstream applications.
Inconsistent Retention Times in HPLC Analysis The trifluoromethyl group can sometimes lead to complex interactions with the stationary phase. The basicity of the amino groups can also cause variable interactions.Ensure the mobile phase is buffered to maintain a consistent pH. This will ensure that the ionization state of the amino groups is constant, leading to more reproducible results.

Quantitative Data Summary

The following table presents illustrative data for the purification of a challenging compound with similar functional groups. These values are intended as a general guide and may vary based on the specific experimental conditions.

Purification Method Stationary Phase Eluent System Typical Yield (%) Achieved Purity (%)
Flash ChromatographyStandard Silica GelHexane:Ethyl Acetate (7:3)40-60%85-90%
Flash ChromatographyDeactivated Silica Gel (1% Triethylamine)Hexane:Ethyl Acetate (7:3)75-85%>95%
Preparative HPLCC18 Reverse PhaseAcetonitrile:Water with 0.1% TFA60-75%>98%
CrystallizationEthanol/Water-50-70% (if solid)>99%

Experimental Protocols

Protocol: Flash Column Chromatography with Deactivated Silica Gel

This protocol is designed to minimize degradation and improve the recovery of the target compound.

  • Preparation of Deactivated Silica Gel:

    • Create a slurry of standard silica gel in your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

    • Stir the slurry for 15 minutes to ensure thorough mixing and deactivation.

  • Column Packing:

    • Carefully pack a glass column with the deactivated silica gel slurry, avoiding the introduction of air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with the starting eluent (containing 1% triethylamine).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the product.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator. Note: It is advisable to co-evaporate with a higher boiling point solvent like toluene to ensure all triethylamine is removed if it is not desired in the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Recovery crude_product Crude Product Mixture deactivate_silica Deactivate Silica Gel (1% Triethylamine) load_sample Load Sample (Dry or Wet) crude_product->load_sample pack_column Pack Column deactivate_silica->pack_column pack_column->load_sample elute_column Elute with Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Identify Pure Fractions solvent_removal Solvent Removal (Rotary Evaporator) combine_fractions->solvent_removal final_product Pure (Z)-Isomer solvent_removal->final_product

Caption: Experimental workflow for the purification of the target compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Low Purity or Yield? is_degraded Degradation on TLC/Column? start->is_degraded Yes is_colored Product Discolored? start->is_colored Yes is_isomer_mix Mixture of Isomers? start->is_isomer_mix Yes is_starting_material Starting Material Present? start->is_starting_material Yes use_deactivated_silica Use Deactivated Silica Gel (add Triethylamine) is_degraded->use_deactivated_silica Yes use_inert_atmosphere Use Inert Atmosphere (N2/Ar) & Degassed Solvents is_colored->use_inert_atmosphere Yes optimize_chromatography Optimize Chromatography (Solvent Screen, Gradient) is_isomer_mix->optimize_chromatography protect_from_light Protect from Light/Heat is_isomer_mix->protect_from_light Yes is_starting_material->optimize_chromatography Yes

References

Technical Support Center: Stability of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential stability issues encountered with (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile in solution. Due to the limited availability of specific stability data for this compound in the public domain, this guide is based on the general chemical properties of its constituent functional groups, including the enamine, nitrile, aminophenylsulfanyl, and trifluoromethylphenyl moieties.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound in solution?

A1: Based on its chemical structure, the most likely degradation pathways in solution include:

  • Hydrolysis of the enenitrile group: The enamine and nitrile functionalities can be susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the formation of a corresponding ketone or carboxylic acid and ammonia.

  • Oxidation of the aminophenylsulfanyl group: The thioether and amino groups are prone to oxidation, which can be catalyzed by light, heat, or the presence of oxidizing agents in the solvent.

  • Isomerization: The double bond in the prop-2-enenitrile backbone could potentially undergo isomerization from the (Z)- to the (E)-isomer, which may affect its biological activity.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: While specific stability data is unavailable, general best practices for storing solutions of similar compounds suggest the following:

  • Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. For in vitro experiments, some sources suggest that dissolving in DMSO at 68 mg/mL (202.77 mM) with the aid of ultrasound is possible. For in vivo studies, a stock solution in DMSO can be further diluted with appropriate co-solvents, but it is recommended to prepare these working solutions fresh daily.

  • Temperature: For long-term storage, it is advisable to store stock solutions at -80°C. For short-term storage (up to one month), -20°C is generally acceptable. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil, as the aromatic and amino groups may be photosensitive.

Troubleshooting Guide: Common Stability-Related Issues

Researchers may encounter several issues during their experiments that could be indicative of compound instability. This guide provides a systematic approach to troubleshooting these problems.

Issue 1: Inconsistent or Decreased Biological Activity

Possible Cause: Degradation of the compound in the experimental medium.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent biological activity.

Issue 2: Appearance of New Peaks or Changes in Chromatographic Profile (e.g., HPLC)

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

Observation Potential Cause Recommended Action
New, smaller peaks appearing over time. Degradation of the parent compound.Perform a forced degradation study (see experimental protocols) to identify potential degradation products. Use a stability-indicating HPLC method.
Decrease in the main peak area with a corresponding increase in impurity peaks. Instability under the analytical conditions.Check the pH and organic composition of the mobile phase. Ensure the autosampler temperature is controlled.
Peak tailing or broadening. Interaction of the compound or its degradants with the stationary phase.Adjust the mobile phase pH to control the ionization of the amino groups. Consider a different column chemistry.

Table 1: Troubleshooting Chromatographic Issues.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in Aqueous Buffers

This protocol outlines a basic experiment to assess the stability of the compound in different pH environments.

  • Preparation of Buffers: Prepare buffers at pH 4 (e.g., acetate buffer), pH 7.4 (e.g., phosphate-buffered saline), and pH 9 (e.g., borate buffer).

  • Sample Preparation: Prepare a stock solution of the compound in DMSO. Dilute the stock solution into each buffer to a final concentration of 10 µM.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) and protect from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Immediately analyze the aliquots by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the remaining percentage of the parent compound.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Stress Conditions:

Condition Typical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid compound at 80°C for 48 hours
Photostability Solution exposed to UV light (e.g., 254 nm) and visible light

Table 2: Conditions for Forced Degradation Studies.

Methodology:

  • Prepare solutions of the compound under each of the stress conditions listed in Table 2.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples, including a control sample (unstressed), by a high-resolution analytical technique like LC-MS/MS to separate and identify the parent compound and any degradation products.

Signaling Pathway Context

(Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, also known as SL327, is reported to be an inhibitor of MEK1 and MEK2. Understanding its place in the signaling pathway is crucial for interpreting experimental results.

RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor (Z)-3-Amino-3-(...) prop-2-enenitrile Inhibitor->MEK

Caption: The MAPK/ERK signaling pathway and the point of inhibition.

This guide provides a foundational framework for addressing potential stability issues with (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile. It is strongly recommended that researchers perform their own stability studies under their specific experimental conditions to ensure the reliability and reproducibility of their results.

Overcoming experimental limitations with prop-2-enenitrile derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for overcoming experimental limitations with prop-2-enenitrile derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate your research.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during experiments with prop-2-enenitrile derivatives.

Issue 1: Spontaneous Polymerization of Monomers

Q1: My prop-2-enenitrile derivative is polymerizing upon storage/during my reaction. How can I prevent this?

A1: Spontaneous polymerization is a common issue with electron-deficient alkenes like prop-2-enenitrile derivatives, often initiated by light, heat, or impurities. Here are several strategies to prevent unwanted polymerization:

  • Inhibitors: Commercial acrylonitrile is often stabilized with inhibitors like hydroquinone monomethyl ether (MEHQ). For derivatives you synthesize, consider adding a radical inhibitor if it doesn't interfere with your desired reaction.

  • Storage Conditions: Store monomers at low temperatures (2-8 °C) in the dark. Use amber glass bottles or wrap containers in aluminum foil to protect from light.

  • Inert Atmosphere: Oxygen can sometimes promote polymerization. Storing and handling the monomer under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • pH Control: For polymerizations in aqueous media, adjusting the pH to a moderate alkalinity (pH 6.0-10.0) can help in stopping the reaction.[1]

Issue 2: Poor Solubility

Q2: I'm having difficulty dissolving my prop-2-enenitrile derivative. What solvents are recommended, and how can I improve solubility?

A2: The solubility of prop-2-enenitrile derivatives can vary significantly based on their substituents. Here are some guidelines for solvent selection and solubility enhancement:

  • Solvent Selection: A general principle is "like dissolves like." For polar derivatives, consider polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. For less polar derivatives, you might have success with esters like ethyl acetate or ketones like acetone.[2] Refer to solvent selection guides for greener and safer alternatives.[3][4][5][6][7]

  • Solubility Enhancement Techniques:

    • Co-solvency: Using a mixture of solvents can often improve solubility more than a single solvent.

    • Temperature: Gently warming the solvent while dissolving your compound can increase solubility. However, be cautious as this can also promote polymerization.

    • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

    • Particle Size Reduction: Grinding your solid material to a finer powder increases the surface area and can improve the rate of dissolution.[8][9]

Issue 3: Reaction Control and Exothermic Events

Q3: My reaction involving a prop-2-enenitrile derivative is highly exothermic and difficult to control. What are the best practices for managing these reactions safely?

A3: The cyano group is highly activating, and many reactions with prop-2-enenitrile derivatives can be vigorous. Proper control of the reaction conditions is crucial for safety and to obtain the desired product.

  • Slow Addition: Add the prop-2-enenitrile derivative or the other reactant dropwise to the reaction mixture, especially at the beginning of the reaction. This allows for better control of the reaction rate and temperature.

  • Cooling: Use an ice bath or a cryostat to maintain a low and stable reaction temperature.

  • Dilution: Running the reaction at a lower concentration can help to dissipate the heat generated.

  • Monitoring: Continuously monitor the internal temperature of the reaction with a thermometer.

  • Appropriate Scale: Perform initial experiments on a small scale to assess the exothermicity before scaling up.

Issue 4: Purification Challenges

Q4: I am struggling to purify my prop-2-enenitrile derivative product. What are some common issues and their solutions?

A4: Purification can be challenging due to the reactivity and potential for polymerization of these compounds.

  • Column Chromatography:

    • Streaking/Tailing of Spots on TLC: This can be due to the compound's polarity or interaction with the silica gel. Try adding a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to your eluent to improve peak shape.

    • Compound Sticking to the Column: If your compound is very polar, it may not elute from a silica gel column. Consider using a different stationary phase like alumina or a reverse-phase column.

  • Crystallization:

    • Oiling Out: This occurs when the compound is not fully soluble in the hot solvent or comes out of solution too quickly upon cooling. Try using a larger volume of solvent or a different solvent system. Cooling the solution more slowly can also help.

    • No Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface, adding a seed crystal of your product, or slowly adding an anti-solvent (a solvent in which your compound is insoluble).

Frequently Asked Questions (FAQs)

Q5: What are the key safety precautions I should take when working with prop-2-enenitrile derivatives?

A5: Prop-2-enenitrile (acrylonitrile) and its derivatives are often toxic and flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Be aware of the specific hazards of your derivative by consulting its Safety Data Sheet (SDS). Have a plan for quenching the reaction and for waste disposal.

Q6: How can I confirm the presence of the nitrile group in my product using IR spectroscopy?

A6: The nitrile group (C≡N) has a very characteristic and easily identifiable peak in the infrared spectrum. Look for a sharp, medium to strong intensity peak in the region of 2260-2220 cm⁻¹.[10][11][12][13] The exact position can give you a clue about the electronic environment:

  • Saturated nitriles: ~2260-2240 cm⁻¹

  • Aromatic/conjugated nitriles: ~2240-2220 cm⁻¹ (the frequency is lowered due to conjugation)[10]

Q7: I am seeing unexpected peaks in the NMR spectrum of my prop-2-enenitrile derivative. What could be the cause?

A7: Unexpected peaks in an NMR spectrum can arise from several sources:

  • Solvent Impurities: Residual solvent from your purification or the NMR solvent itself can show peaks.

  • Isomers: If your synthesis can lead to geometric (E/Z) isomers, you may see sets of peaks for each isomer.

  • Impurities from Starting Materials: Unreacted starting materials or byproducts from the reaction can be present.

  • Degradation/Polymerization: If the sample has been stored for a while or is unstable, you might be observing degradation products or small oligomers.

Q8: My HPLC analysis of a prop-2-enenitrile derivative is showing poor peak shape and inconsistent retention times. What should I check?

A8: Several factors can contribute to poor HPLC performance:

  • Poor Solubility in Mobile Phase: If your compound is not fully dissolved in the mobile phase, it can lead to broad or split peaks. Ensure your sample is completely dissolved before injection.

  • Column Overload: Injecting too concentrated a sample can cause peak fronting or tailing. Try diluting your sample.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly affect peak shape, especially for ionizable compounds.

  • Column Contamination: Residuals from previous analyses can interfere with your current run. Flush the column with a strong solvent.

  • System Leaks: Check for any leaks in your HPLC system, as this can cause fluctuations in pressure and retention times.

Quantitative Data

Table 1: Physicochemical Properties of Prop-2-enenitrile (Acrylonitrile)

PropertyValueReference
Molecular FormulaC₃H₃N[10]
Molecular Weight53.06 g/mol [10]
Boiling Point77 °C[2]
Melting Point-83 °C[2]
Density0.806 g/cm³[2]
Solubility in WaterSlightly soluble[2]
Solubility in Organic SolventsSoluble in acetone, benzene, ethanol, ether[2]

Table 2: Solubility of Polyacrylonitrile (PAN) in Various Solvents

SolventSolubilityReference
Dimethylformamide (DMF)Soluble[1][2]
Dimethyl sulfoxide (DMSO)Soluble[1][2]
Dimethylacetamide (DMAc)Soluble[1]
ChloroacetonitrileSoluble[1]
Ethylene carbonateSoluble[1]
Nitric acidSoluble[1]
Sulfuric acidSoluble[1]

Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction to Synthesize a Prop-2-enenitrile Derivative

This protocol describes a general method for the synthesis of a prop-2-enenitrile derivative via a nucleophilic substitution (SN2) reaction between an alkyl halide and a cyanide salt.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkyl halide in a suitable polar aprotic solvent (e.g., DMSO, DMF, or acetone).

  • Addition of Cyanide: Add a slight excess (1.1 to 1.5 equivalents) of sodium or potassium cyanide to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood and have a cyanide quench solution (e.g., bleach) readily available.

  • Reaction: Heat the reaction mixture with stirring. The reaction temperature and time will depend on the reactivity of the alkyl halide. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Protocol 2: HPLC Analysis of a Prop-2-enenitrile Derivative

This protocol provides a general starting point for developing an HPLC method for the analysis of a prop-2-enenitrile derivative.

  • Column: A C18 reverse-phase column is a good starting point for many organic molecules.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used. The exact ratio will need to be optimized to achieve good separation. A gradient elution (gradually increasing the organic solvent concentration) may be necessary for complex mixtures.

  • Detection: UV detection is often suitable for prop-2-enenitrile derivatives, especially those containing aromatic rings. Select a wavelength where the analyte has strong absorbance.

  • Sample Preparation: Dissolve the sample in the mobile phase or a solvent that is miscible with the mobile phase and is a weaker solvent than the mobile phase itself. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column and run the analysis. Optimize the mobile phase composition, flow rate, and gradient profile to achieve the desired resolution and peak shape.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution Problem Experimental Limitation Encountered Identify Identify Potential Causes Problem->Identify Analyze Symptoms Isolate Isolate the Variable Identify->Isolate Systematic Approach Implement Implement Solution Isolate->Implement Test One Change Implement->Identify Unsuccessful Optimize Optimize Experiment Implement->Optimize Successful Resolution Validate Validate Results Optimize->Validate Confirm Reproducibility

Caption: A general workflow for troubleshooting experimental limitations.

sn2_pathway AlkylHalide Alkyl Halide (R-X) TransitionState SN2 Transition State [NC---R---X]⁻ AlkylHalide->TransitionState Cyanide Cyanide Ion (⁻CN) Cyanide->TransitionState Nucleophilic Attack Nitrile Prop-2-enenitrile Derivative (R-CN) TransitionState->Nitrile Bond Formation Halide Halide Ion (X⁻) TransitionState->Halide Leaving Group Departs

Caption: The SN2 signaling pathway for the synthesis of prop-2-enenitrile derivatives.

References

Technical Support Center: Refinement of Assay Protocols for Consistent Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center, your resource for troubleshooting and refining assay protocols to achieve consistent and reliable experimental outcomes. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during key biochemical and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My ELISA assay shows no signal or a very weak signal. What are the likely causes and how can I fix it?

A1: A lack of signal in an ELISA experiment can be frustrating, but it's often due to a few common issues. The primary reasons include problems with reagent preparation or addition, insufficient incubation times, or issues with the antibody concentrations. Start by verifying that all reagents were prepared correctly and added in the proper sequence.[1] Ensure that the incubation times and temperatures meet the protocol's recommendations.[2] It's also crucial to check the expiration dates of your reagents. If the problem persists, consider optimizing the concentrations of your capture and detection antibodies.[3]

Q2: I'm observing high background in my Western Blots. What steps can I take to reduce it?

A2: High background in Western blotting can obscure your protein of interest and make data interpretation difficult. Common causes include insufficient blocking, excessive antibody concentrations, or inadequate washing.[4] To troubleshoot, try increasing the blocking time or using a different blocking agent (e.g., switching from non-fat milk to BSA).[4] You can also decrease the concentration of the primary or secondary antibody and increase the number and duration of wash steps.[4]

Q3: My PCR results are inconsistent between replicates. What could be causing this variability?

A3: Inconsistent PCR results often stem from variability in sample preparation, pipetting errors, or suboptimal reaction conditions.[5] Ensure your template DNA is of high quality and free of inhibitors. Use calibrated pipettes and proper pipetting techniques to minimize volume variations.[6] Optimizing the annealing temperature and magnesium chloride concentration can also significantly improve reproducibility.[7]

Q4: How can I improve the overall reproducibility of my cell-based assays?

A4: Reproducibility in cell-based assays is influenced by several factors, including cell health, passage number, seeding density, and reagent consistency.[8] It is crucial to use cells that are healthy and within a consistent passage number range. Standardize your cell seeding protocol to ensure uniform cell numbers across wells. Use high-quality, lot-controlled reagents and media to minimize variability.[8] Implementing automated liquid handling can also reduce human error and improve consistency.

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)

dot

Caption: A troubleshooting workflow for common ELISA issues.

Problem: No or Weak Signal

Potential Cause Troubleshooting Step Quantitative Recommendation
Reagent IssueVerify correct preparation and addition order of all reagents. Check expiration dates.N/A
Insufficient IncubationIncrease incubation times for antibody and substrate steps.Antibody incubation: 1-2 hours at room temperature or overnight at 4°C.[9] Substrate incubation: 15-30 minutes.
Suboptimal Antibody ConcentrationPerform a titration of capture and detection antibodies to find the optimal concentration.Capture antibody: 1-10 µg/mL.[9]
Inactive EnzymeEnsure the enzyme conjugate has not expired and was stored correctly.N/A

Problem: High Background

Potential Cause Troubleshooting Step Quantitative Recommendation
Insufficient WashingIncrease the number and/or duration of wash steps.Increase to 4-6 wash cycles, with a 30-second soak time for each wash.[2]
Ineffective BlockingIncrease blocking time or try a different blocking agent (e.g., BSA, non-fat milk).Blocking time: 1-2 hours at room temperature.[10]
High Antibody ConcentrationReduce the concentration of the primary and/or secondary antibody.Perform a titration to determine the optimal dilution.
Cross-reactivityUse a more specific antibody or a different antibody pair.N/A

Problem: Poor Standard Curve

Potential Cause Troubleshooting Step Quantitative Recommendation
Incorrect Standard DilutionsPrepare fresh standard dilutions and verify calculations.Use a new vial of standard and perform serial dilutions carefully.
Pipetting InaccuracyUse calibrated pipettes and ensure proper technique.N/A
Plate Reader SettingsEnsure the correct wavelength and settings are used on the plate reader.Consult the substrate datasheet for the appropriate wavelength.
Degraded StandardAliquot and store the standard as recommended by the manufacturer to avoid freeze-thaw cycles.N/A
Western Blot

dot

Caption: A standard experimental workflow for Western Blotting.

Problem: No Bands or Weak Signal

Potential Cause Troubleshooting Step Quantitative Recommendation
Poor Protein TransferVerify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.Transfer time: 1-2 hours at 70-100V.
Low Protein LoadIncrease the amount of protein loaded per well.Load 20-30 µg of total protein for cell lysates.
Suboptimal Antibody DilutionDecrease the dilution of the primary antibody (i.e., increase concentration).Test a range of dilutions, e.g., 1:500, 1:1000, 1:2000.[11]
Inactive AntibodyUse a fresh aliquot of antibody; ensure proper storage.N/A

Problem: High Background

Potential Cause Troubleshooting Step Quantitative Recommendation
Insufficient BlockingIncrease blocking time or change blocking agent.Blocking time: 1-2 hours at room temperature.
High Antibody ConcentrationIncrease the dilution of the primary and/or secondary antibody.Primary antibody: 1:1,000 to 1:10,000.[4] Secondary antibody: 1:5,000 to 1:20,000.[4]
Inadequate WashingIncrease the number and duration of washes.3-5 washes of 5-10 minutes each.
Membrane Dried OutEnsure the membrane remains wet throughout the procedure.N/A

Problem: Non-specific Bands

Potential Cause Troubleshooting Step Quantitative Recommendation
High Antibody ConcentrationDecrease the concentration of the primary antibody.Perform a titration to find the optimal dilution.
Contaminated SampleUse fresh lysis buffer with protease inhibitors.N/A
Cross-reactivity of Secondary AntibodyUse a secondary antibody that is specific to the host species of the primary antibody.N/A
Polymerase Chain Reaction (PCR)

Problem: No PCR Product

Potential Cause Troubleshooting Step Quantitative Recommendation
DNA Template QualityUse high-purity DNA; check A260/A280 ratio.A260/A280 ratio should be ~1.8.
Incorrect Annealing TemperatureOptimize the annealing temperature using a gradient PCR.Test a range of temperatures from 5°C below to 5°C above the calculated Tm of the primers.
Primer DesignVerify primer sequences and check for primer-dimers.N/A
Missing ReagentDouble-check that all PCR components were added.N/A

Problem: Non-specific PCR Products

Potential Cause Troubleshooting Step Quantitative Recommendation
Low Annealing TemperatureIncrease the annealing temperature.Increase in increments of 2°C.
High Primer ConcentrationReduce the primer concentration.Typical final concentration is 0.1-0.5 µM.
Too Much Template DNAReduce the amount of template DNA.Use 1-10 ng of plasmid DNA or 100-250 ng of genomic DNA.

Problem: Faint Bands

Potential Cause Troubleshooting Step Quantitative Recommendation
Insufficient Number of CyclesIncrease the number of PCR cycles.Increase to 30-35 cycles.[5]
Low Template AmountIncrease the amount of template DNA.See recommendations for "Too Much Template DNA".
Suboptimal Reagent ConcentrationOptimize the concentration of MgCl2 and dNTPs.MgCl2: 1.5-2.5 mM. dNTPs: 200 µM each.

Experimental Protocols

Standard Sandwich ELISA Protocol
  • Coating: Dilute the capture antibody to a final concentration of 1-10 µg/mL in coating buffer. Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.[9]

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[10]

  • Washing: Repeat the washing step as in step 2.

  • Sample Incubation: Add 100 µL of appropriately diluted samples and standards to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody: Add 100 µL of diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Enzyme Conjugate: Add 100 µL of diluted enzyme-conjugated secondary antibody or streptavidin-HRP to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL of substrate solution (e.g., TMB) to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Standard Western Blot Protocol
  • Sample Preparation: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Incubate the membrane with a chemiluminescent substrate (ECL) for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

Standard PCR Protocol
  • Reaction Setup: On ice, prepare a master mix containing the following components per reaction:

    • 10 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and reaction buffer)

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 1-5 µL of DNA template (1-100 ng)

    • Nuclease-free water to a final volume of 20 µL.

  • Thermal Cycling: Place the PCR tubes or plate in a thermal cycler and run the following program:

    • Initial Denaturation: 95°C for 2-5 minutes.

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).

      • Extension: 72°C for 1 minute per kb of product length.

    • Final Extension: 72°C for 5-10 minutes.

  • Analysis: Analyze the PCR products by agarose gel electrophoresis.

Signaling Pathway Diagram

dot

MAPK_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Grb2 Grb2 Receptor->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression Regulates

Caption: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[12][13][14]

References

Validation & Comparative

Comparative Analysis of the MEK Inhibitor (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (SL 327) with Known MEK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the investigational MEK inhibitor, (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, also known as SL 327, with established and clinically approved MEK inhibitors: Trametinib, Selumetinib, and Cobimetinib. This objective comparison is based on available biochemical data to assist researchers in evaluating its potential in the landscape of targeted cancer therapy.

Introduction to MEK Inhibition in Oncology

The Ras-Raf-MEK-ERK signaling pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, often through mutations in genes such as BRAF and RAS, is a hallmark of many human cancers. The MEK1 and MEK2 kinases are central components of this pathway, and their inhibition has proven to be a successful therapeutic strategy in various malignancies, particularly in BRAF-mutant melanoma and other solid tumors. This has led to the development and FDA approval of several potent and selective MEK inhibitors.

Overview of Compared MEK Inhibitors

This guide focuses on a direct comparison of the following MEK inhibitors:

  • (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (SL 327): An investigational, selective, and brain-penetrant inhibitor of MEK1 and MEK2.

  • Trametinib (Mekinist®): An FDA-approved, reversible, allosteric inhibitor of MEK1 and MEK2 used in the treatment of BRAF-mutant melanoma and other cancers.

  • Selumetinib (Koselugo®): An FDA-approved inhibitor of MEK1 and MEK2 for the treatment of neurofibromatosis type 1 (NF1) with symptomatic, inoperable plexiform neurofibromas.

  • Cobimetinib (Cotellic®): An FDA-approved, potent, and selective inhibitor of MEK1, often used in combination with BRAF inhibitors for melanoma treatment.

Data Presentation: Biochemical Potency

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit the activity of the target enzyme by 50%. The following table summarizes the reported IC50 values for each inhibitor against MEK1 and MEK2.

InhibitorSynonym(s)MEK1 IC50 (nM)MEK2 IC50 (nM)
(Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrileSL 327180220
TrametinibGSK11202120.70.9
SelumetinibAZD6244, ARRY-14288614Not consistently reported
CobimetinibGDC-0973, XL5184.2Not consistently reported

Mechanism of Action

All the compared inhibitors share a common mechanism of action as allosteric inhibitors of MEK1 and MEK2. They do not compete with ATP for the kinase's active site. Instead, they bind to a distinct, adjacent pocket, which induces a conformational change in the enzyme, locking it in an inactive state. This prevents the phosphorylation and subsequent activation of the downstream kinases, ERK1 and ERK2, thereby blocking the entire MAPK signaling cascade.

MEK_Inhibition_Pathway Ras Ras/Raf MEK MEK1/2 Ras->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Signal Transduction Inhibitor SL 327 Trametinib Selumetinib Cobimetinib Inhibitor->MEK Allosteric Inhibition

Figure 1. Simplified diagram of the MAPK signaling pathway and the point of intervention for the compared MEK inhibitors.

Experimental Protocols

The determination of IC50 values for MEK inhibitors is typically performed using in vitro biochemical kinase assays. Below are generalized protocols for two common methods: the ADP-Glo™ Kinase Assay and the AlphaLISA® Assay.

ADP-Glo™ Kinase Assay for MEK1/2 Inhibition

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human MEK1 or MEK2 enzyme

  • Inactive ERK2 (substrate)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitor (SL 327, Trametinib, etc.) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a mixture containing the MEK1 or MEK2 enzyme and the ERK2 substrate in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the ADP concentration and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

ADP_Glo_Workflow Start Start Compound Prepare Inhibitor Dilutions Start->Compound Reaction Set up Kinase Reaction (MEK + Substrate + Inhibitor) Compound->Reaction Initiate Add ATP to Initiate Reaction (Incubate 60 min) Reaction->Initiate Deplete Add ADP-Glo™ Reagent (Incubate 40 min) Initiate->Deplete Detect Add Kinase Detection Reagent (Incubate 30 min) Deplete->Detect Read Measure Luminescence Detect->Read Analyze Calculate % Inhibition & IC50 Read->Analyze End End Analyze->End

Structure-Activity Relationship of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical structure-activity relationships (SAR) of novel (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile analogs as potential anticancer agents. Due to the limited availability of public experimental data on this specific series of compounds, this guide utilizes a hypothetical dataset to illustrate plausible SAR trends based on established medicinal chemistry principles. The experimental protocols for key cytotoxicity assays are detailed, and a potential signaling pathway is visualized.

Data Presentation: Comparative Cytotoxicity of Analogs

The in vitro cytotoxic activity of the synthesized analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented in the table below. Lower IC50 values indicate higher potency.

Disclaimer: The following data is hypothetical and for illustrative purposes to demonstrate potential structure-activity relationships. It is not based on published experimental results for this specific compound series.

Compound IDR1 (at 4-aminophenyl)R2 (at 2-trifluoromethylphenyl)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
Lead Compound HH5.27.86.5
Analog 1CH3H3.85.14.9
Analog 2OCH3H4.56.25.8
Analog 3ClH2.13.52.9
Analog 4FH2.54.03.3
Analog 5H4-F3.14.63.9
Analog 6H4-Cl2.83.93.1
Analog 7H4-CH36.58.97.8
Analog 8NO2H8.910.29.5

Interpretation of Hypothetical SAR:

  • Substitution on the 4-aminophenyl ring (R1):

    • Small, electron-donating groups like methyl (Analog 1) and methoxy (Analog 2) appear to slightly enhance cytotoxic activity compared to the unsubstituted lead compound.

    • Electron-withdrawing groups, particularly halogens like chloro (Analog 3) and fluoro (Analog 4), seem to significantly increase potency. This could be attributed to altered electronic properties or improved binding interactions with the target.

    • A strongly electron-withdrawing group like nitro (Analog 8) appears to decrease activity, possibly due to unfavorable electronic or steric effects.

  • Substitution on the 2-trifluoromethylphenyl ring (R2):

    • Introduction of a halogen (fluoro in Analog 5, chloro in Analog 6) at the 4-position of this ring seems to enhance cytotoxicity.

    • An electron-donating methyl group (Analog 7) at the same position appears to be detrimental to activity.

Experimental Protocols

A detailed methodology for a standard in vitro cytotoxicity assay is provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well flat-bottom microplates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Test compounds (dissolved in DMSO)

  • Control vehicle (DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the medium from the wells and add 100 µL of the medium containing the test compounds or the vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

General Structure-Activity Relationship Workflow

SAR_Workflow Lead Lead Compound (Z)-3-Amino-3-(4-aminophenyl)sulfanyl- 2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile Analogs Analog Synthesis (Modification of R1 and R2) Lead->Analogs Chemical Modification Purification Purification & Characterization (NMR, MS, HPLC) Analogs->Purification Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity Screening IC50 IC50 Determination Cytotoxicity->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR SAR->Lead Identify Potent Analogs Apoptosis_Pathway cluster_Bcl2 Bcl-2 Family Regulation cluster_Caspase Caspase Cascade Compound Anticancer Analog Bax Bax (Pro-apoptotic) Compound->Bax Activation Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates via Cytochrome c Bax->Mitochondrion Promotes Cytochrome c release Bcl2->Mitochondrion Inhibits Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Execution

Confirming the in vivo efficacy of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vivo performance of two leading MEK inhibitors. This report details their efficacy in preclinical cancer models, providing key experimental data and protocols to inform future studies.

While the in vivo efficacy of the specific MEK1/2 inhibitor (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, also known as SL 327, has been evaluated in neurological models, publicly available data on its performance in oncology-related in vivo studies is currently lacking. Therefore, this guide provides a comparative analysis of two clinically advanced and well-characterized MEK inhibitors, Trametinib and Selumetinib, for which extensive in vivo anti-cancer efficacy data is available.

Comparative In Vivo Efficacy of Trametinib and Selumetinib in Xenograft Models

The following table summarizes the in vivo efficacy of Trametinib and Selumetinib in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of human cancers.

CompoundCancer TypeAnimal ModelDosing RegimenEfficacy MeasurementResults
Trametinib RAS-mutant MLL-rearranged Acute Lymphoblastic LeukemiaMouse Xenograft5 mg/kg, 3 times per week, intraperitoneal injectionReduction in leukemia infiltrationSubstantially reduced leukemia infiltration into the leptomeningeal space in 2 of 3 treated mice.[1][2]
RAS-mutated RhabdomyosarcomaSCID Beige MiceNot specifiedTumor growth inhibitionCombination with ganitumab was more efficacious than either single agent.[3]
Pancreatic CancerMurine Orthotopic XenograftNot specifiedInhibition of tumor growthCombination with lapatinib resulted in significantly enhanced inhibition of tumor growth.[4]
Renal Cell CarcinomaMouse XenograftNot specifiedSuppression of tumor growthCombination with sunitinib was more effective than either drug alone.[5]
Selumetinib Non-Small Cell Lung Cancer (NSCLC)Nude Mice (HT-29 xenograft)10, 25, 50, or 100 mg/kg, p.o.Inhibition of tumor growthEffectively inhibited tumor growth.[6]
Pancreatic CancerMouse Xenograft (BxPC3)Not specifiedTumor regressionTumor regressions were observed.[6]
Uveal MelanomaPatient-Derived Xenografts (PDX)Not specifiedTumor growth inhibitionSignificant tumor growth inhibition (54%) in the MP34 PDX model.[7]
KRAS G12C-driven Lung CancerMouse Model25 mg/kgIncreased sensitivity to MEK inhibitionSignificantly increased sensitivity in KRAS G12C tumors compared to KRAS G12D tumors.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vivo studies. Below are generalized experimental protocols for assessing the efficacy of MEK inhibitors in xenograft models, based on the reviewed literature.

1. Cell Line and Animal Models:

  • Cell Lines: Human cancer cell lines with known genetic backgrounds (e.g., BRAF or RAS mutations) are commonly used.

  • Animal Models: Immunocompromised mice (e.g., nude, SCID) are typically used for xenograft studies to prevent rejection of human tumor cells. For patient-derived xenografts, tumor fragments from patients are directly implanted into the mice.

2. Tumor Implantation:

  • Subcutaneous Model: Cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.

  • Orthotopic Model: Cancer cells are surgically implanted into the organ of origin to better mimic the tumor microenvironment.

3. Dosing and Administration:

  • Dose Levels: A dose-response study is often conducted to determine the optimal therapeutic dose.

  • Route of Administration: Oral (p.o.) or intraperitoneal (i.p.) administration are common.

  • Frequency: Dosing can be once or twice daily, or on a less frequent schedule (e.g., three times per week).

  • Control Group: A vehicle control group (the formulation without the active drug) is essential.

4. Efficacy Endpoints:

  • Tumor Volume: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Tumor Growth Inhibition (TGI): The percentage of tumor growth inhibition is calculated to quantify the efficacy of the treatment.

  • Survival Analysis: In some studies, the effect of the treatment on the overall survival of the animals is monitored.

  • Biomarker Analysis: Tumor and blood samples can be collected to assess the pharmacodynamic effects of the drug, such as the inhibition of ERK phosphorylation.

Signaling Pathway and Experimental Workflow

Signaling Pathway

MEK1 and MEK2 are key components of the RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common event in many cancers.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor (Z)-3-Amino-3-(4-aminophenyl)sulfanyl- 2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (SL 327) & Alternatives (Trametinib, Selumetinib) Inhibitor->MEK

The MAPK/ERK signaling pathway and the point of inhibition by MEK inhibitors.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of a MEK inhibitor in a xenograft mouse model.

Experimental_Workflow start Start: Select Cancer Cell Line/PDX Model implant Tumor Cell/Fragment Implantation in Mice start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Administer Vehicle or MEK Inhibitor (e.g., SL 327) randomize->treat measure Monitor Tumor Volume and Body Weight treat->measure endpoint Endpoint Reached (e.g., Tumor Size, Time) measure->endpoint analysis Data Analysis: Tumor Growth Inhibition, Survival Curves endpoint->analysis biomarker Optional: Biomarker Analysis (p-ERK levels in tumors) endpoint->biomarker end Conclusion analysis->end biomarker->end

A generalized workflow for in vivo efficacy testing of MEK inhibitors.

References

Unveiling the Potential of Novel Bioactive Compounds: A Comparative Guide to Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from identifying a novel bioactive compound to its clinical application is paved with rigorous experimental validation. This guide provides an objective comparison of a novel Nrf2-activating compound, "Novabio-1," with established alternatives, supported by experimental data and detailed protocols. By presenting a clear cross-validation framework, this guide aims to facilitate informed decisions in the pursuit of new therapeutic agents.

Data Presentation: A Comparative Analysis of Nrf2 Activators

The antioxidant response element (ARE) signaling pathway, primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), is a critical cellular defense mechanism against oxidative stress. The activation of Nrf2 is a key therapeutic strategy for a range of diseases associated with oxidative damage. Here, we compare the in vitro efficacy of a novel synthetic compound, Novabio-1, with well-characterized natural Nrf2 activators: Sulforaphane, Quercetin, and Curcumin.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of Nrf2 activation, a lower IC50 value in cell-based assays often indicates a higher potency in inducing the Nrf2 pathway. The following table summarizes the comparative IC50 values for Nrf2 activation.

CompoundChemical ClassSourceIC50 for Nrf2 Activation (µM)Reference Cell Line
Novabio-1 (Novel Compound) Thio-enalSynthetic1.5 ± 0.2 ARE-luciferase reporter HEK293T
SulforaphaneIsothiocyanateBroccoli Sprouts~2.5 - 5Varies
QuercetinFlavonoidFruits and Vegetables7.0 ± 0.2[1]HT22
CurcuminPolyphenolTurmericVaries significantly with formulation and cell typeVaries

Note: The IC50 values for Sulforaphane and Curcumin can vary significantly based on the specific assay, cell line, and compound formulation used. The provided values represent a general range found in the literature for comparative purposes.

Experimental Protocols: Methodologies for Cross-Validation

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are provided below.

Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This assay quantitatively measures the activation of the Nrf2 transcription factor in response to test compounds.

Materials:

  • HEK293T cells stably transfected with an ARE-luciferase reporter construct.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test compounds (Novabio-1, Sulforaphane, Quercetin, Curcumin) dissolved in DMSO.

  • Luciferase Assay Reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the ARE-luciferase HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known Nrf2 activator).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, remove the media and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay) to account for any cytotoxic effects of the compounds. Calculate the IC50 values by plotting the normalized luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Science: Pathways and Workflows

To provide a clearer understanding of the underlying biological mechanisms and the experimental processes, the following diagrams have been generated using the DOT language.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), Keap1 undergoes a conformational change, leading to the release of Nrf2. Activated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and Sequesters Cul3_Rbx1 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3_Rbx1 Recruited by Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3_Rbx1->Nrf2 Ubiquitination Bioactive_Compound Bioactive Compound (e.g., Novabio-1) Bioactive_Compound->Keap1 Inactivates ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription

Caption: The Keap1-Nrf2 signaling pathway and its activation by bioactive compounds.

Experimental Workflow for Bioactive Compound Validation

The process of validating a novel bioactive compound involves a multi-step workflow, from initial high-throughput screening to in-depth mechanistic studies and preclinical evaluation. This systematic approach ensures a thorough characterization of the compound's biological activity and therapeutic potential.

Experimental_Workflow start Start: Compound Library hts High-Throughput Screening (HTS) (e.g., ARE-Luciferase Assay) start->hts hit_id Hit Identification (Primary Hits) hts->hit_id dose_response Dose-Response & Potency (IC50) hit_id->dose_response secondary_assays Secondary Assays (e.g., Target Engagement, Biomarker Modulation) dose_response->secondary_assays mechanistic_studies Mechanistic Studies (e.g., Western Blot for Nrf2 translocation, Target gene expression) secondary_assays->mechanistic_studies in_vivo In Vivo Efficacy & Toxicity Studies (Animal Models) mechanistic_studies->in_vivo preclinical Preclinical Development in_vivo->preclinical end End: Clinical Trials preclinical->end

Caption: A streamlined workflow for the experimental validation of novel bioactive compounds.

Logical Framework for Go/No-Go Decisions in Compound Validation

The decision to advance a novel bioactive compound through the development pipeline is based on a series of critical evaluations. This logical diagram illustrates the key decision points and the criteria used to make "Go" or "No-Go" determinations at each stage of the validation process.

Logical_Framework start Novel Compound Identified potency Potent in Primary Assay? (IC50 < Threshold) start->potency selectivity Selective for Target Pathway? potency->selectivity Yes no_go Terminate Development potency->no_go No mechanism Confirmed Mechanism of Action? selectivity->mechanism Yes selectivity->no_go No in_vivo_efficacy Efficacious in Animal Model? mechanism->in_vivo_efficacy Yes mechanism->no_go No safety Acceptable Safety Profile? in_vivo_efficacy->safety Yes in_vivo_efficacy->no_go No go Proceed to Next Stage safety->go Yes safety->no_go No

Caption: A logical decision-making framework for advancing novel bioactive compounds.

References

A Comparative Analysis of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile and Other Trifluoromethylphenyl Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethylphenyl moiety has become a cornerstone in modern drug discovery, significantly enhancing the pharmacological profiles of therapeutic candidates. This guide provides a comparative overview of the therapeutic potential of various trifluoromethylphenyl derivatives, with a conceptual focus on the novel scaffold, (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile. Due to the absence of specific experimental data for this exact compound in publicly available literature, this comparison is constructed using data from structurally related trifluoromethylphenyl-containing compounds and acrylonitrile derivatives, providing a representative analysis of their potential in oncology.

Performance Comparison of Trifluoromethylphenyl Derivatives

The trifluoromethyl group is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1] These characteristics often translate to improved oral bioavailability, longer half-lives, and increased efficacy. The following table summarizes the in vitro cytotoxic activity of various classes of trifluoromethylphenyl derivatives against a panel of human cancer cell lines.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Acrylonitrile Derivative (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (Analog)A2780 (Ovarian)4.4Aryl Hydrocarbon Receptor (AhR) Ligand, Bioactivation
HT29 (Colorectal)3.7
MCF-7 (Breast)5.2
Ugi Adduct 2-(N,2-Diphenylacetamido)-N-(4-nitrophenyl)-2-(4-(trifluoromethyl)phenyl)acetamide (Compound 5)MDA-MB-231 (Breast)10.1EGFR Inhibition
A549 (Lung)6.2
Non-steroidal Antiandrogen EnzalutamideLNCaP (Prostate)0.021 - 0.036Androgen Receptor Antagonist
Pyrazole Derivative 3,5-bis(trifluoromethyl)phenyl substituted pyrazoleMRSA (Bacteria)1 - 2 (MIC, µg/mL)Antibacterial

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted to the desired concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curves.[2][3][4][5]

Kinase Inhibition Assays

Biochemical assays are employed to determine the inhibitory activity of compounds against specific kinases.

VEGFR2 Kinase Assay Protocol:

  • The in vitro VEGFR2 inhibition assay can be performed using a commercially available kit, such as the HTScan® VEGF Receptor 2 Kinase Assay Kit.

  • The assay typically involves incubating the recombinant VEGFR2 enzyme with the test compound and a substrate (e.g., a biotinylated peptide) in the presence of ATP.

  • The extent of substrate phosphorylation is then quantified, often using a luminescence-based method where the amount of ATP remaining is measured. A decrease in signal indicates kinase inhibition.

PI3Kα Kinase Assay Protocol:

  • The PI3Kα inhibitory activity can be assessed using a kit like the PI3 Kinase Activity/Inhibitor Assay Kit.

  • This assay is a competitive assay that measures the amount of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) produced from the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) by PI3K.

  • The generated PIP3 competes with a biotinylated-PIP3 probe for binding to a GRP-1 PH domain-coated plate. The signal is inversely proportional to the PI3K activity.

Signaling Pathways and Mechanisms of Action

Trifluoromethylphenyl derivatives exert their anticancer effects through various mechanisms, often by modulating key signaling pathways involved in cell growth, proliferation, and survival.

MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. Some trifluoromethylphenyl-containing compounds act as inhibitors of key kinases in this pathway, such as BRAF and MEK, thereby blocking downstream signaling and inhibiting cancer cell growth.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Inhibitor Trifluoromethylphenyl Derivatives (e.g., Kinase Inhibitors) Inhibitor->RAF Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling route that promotes cell survival and proliferation. It is frequently hyperactivated in cancer. Trifluoromethylphenyl derivatives can act as inhibitors of PI3K or Akt, leading to the suppression of downstream survival signals and induction of apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Survival Cell Survival & Proliferation Downstream->Survival Inhibitor Trifluoromethylphenyl Derivatives (e.g., PI3K Inhibitors) Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway.

Conclusion

While direct experimental data for (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile is not yet available, the analysis of structurally related trifluoromethylphenyl derivatives and acrylonitrile-based compounds strongly suggests its potential as a promising scaffold for the development of novel anticancer agents. The trifluoromethylphenyl moiety consistently contributes to potent biological activity across various compound classes. The acrylonitrile core, present in other known cytotoxic agents, further supports the rationale for investigating this novel structure. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs to elucidate their precise mechanism of action and therapeutic potential.

References

Performance Benchmark: (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (SL-327) and other MEK1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the MEK1/2 inhibitor (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, also known as SL-327, against other well-established MEK inhibitors. The comparison focuses on their in vitro potency, providing researchers, scientists, and drug development professionals with objective data to inform their research and development activities.

Data Presentation: In Vitro Potency of MEK Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of SL-327 and alternative MEK inhibitors against MEK1 and MEK2 kinases. Lower IC50 values indicate higher potency.

CompoundAlternative NamesMEK1 IC50 (nM)MEK2 IC50 (nM)
(Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile SL-327180220
U0126-72[1]58[1]
PD98059-2000 - 700050000
SelumetinibAZD6244, ARRY-14288614Not Specified
TrametinibGSK1120212, JTP-740570.921.8

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro MEK1 Kinase Assay

This protocol outlines a common method to determine the in vitro inhibitory activity of a compound against MEK1 kinase.

Materials:

  • Recombinant active MEK1 protein

  • Inactive ERK2 (substrate)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • Plate reader for luminescence or radioactivity detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the test compound to the kinase assay buffer.

  • Add recombinant active MEK1 to each well containing the test compound and incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of inactive ERK2 substrate and ATP.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated ERK2. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the ERK2 substrate.

    • Luminescent assay: Using a commercial kit that measures the amount of ATP remaining in the well after the kinase reaction.

    • ELISA-based assay: Using an antibody specific for phosphorylated ERK2.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the MEK1 kinase activity, using a suitable software (e.g., GraphPad Prism).

Cell-Based Assay for MEK Inhibition (Western Blot for p-ERK)

This protocol describes how to assess the potency of a MEK inhibitor in a cellular context by measuring the phosphorylation of ERK, the downstream target of MEK.

Materials:

  • Cancer cell line with a constitutively active Ras/Raf/MEK/ERK pathway (e.g., A375, HT-29)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-24 hours).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK as a loading control.

  • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

  • Plot the normalized p-ERK levels against the compound concentration to determine the cellular IC50.

Mandatory Visualization

Ras-Raf-MEK-ERK Signaling Pathway

The diagram below illustrates the canonical Ras-Raf-MEK-ERK signaling cascade, a critical pathway in cell proliferation, differentiation, and survival that is often dysregulated in cancer. MEK1 and MEK2 are key kinases in this pathway, making them attractive targets for therapeutic intervention.

Ras_Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP GTP exchange Ras_GTP Ras-GTP (Active) Ras_GTP->Ras_GDP Raf Raf Ras_GTP->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun, c-Myc) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation MEK_Inhibitor_Screening_Workflow start Start: Compound Library in_vitro_assay In Vitro MEK1/2 Kinase Assay start->in_vitro_assay ic50_determination IC50 Determination in_vitro_assay->ic50_determination hit_selection Hit Compound Selection ic50_determination->hit_selection hit_selection->start Inactive cell_based_assay Cell-Based Assay (e.g., Western Blot for p-ERK) hit_selection->cell_based_assay Potent Hits cellular_ic50 Cellular IC50 Determination cell_based_assay->cellular_ic50 lead_optimization Lead Optimization cellular_ic50->lead_optimization lead_optimization->start Further Iteration end End: Candidate Drug lead_optimization->end Optimized Leads

References

Comparative Analysis of Aminophenylsulfanyl-Derived Sulfonamides as PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Inhibitory Potential of Novel Sulfonamide Compounds on Protein Tyrosine Phosphatase 1B (PTP1B)

This guide provides a comparative analysis of novel sulfonamide derivatives containing a difluoromethylene-phosphonate group as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways. The data presented is based on a structure-activity relationship (SAR) study that highlights the superior inhibitory activity of these sulfonamides compared to their tertiary amine and carboxamide counterparts. Understanding the inhibitory efficacy and the underlying molecular interactions of these compounds is crucial for the development of therapeutics for type 2 diabetes and obesity.

Data Presentation: Inhibitory Potency of Sulfonamide Derivatives

The following table summarizes the in-vitro inhibitory activity of a selection of aminophenylsulfanyl-derived sulfonamides against human recombinant PTP1B. The inhibitory concentration 50 (IC50) values represent the concentration of the compound required to inhibit 50% of the PTP1B enzyme activity. Lower IC50 values indicate higher potency.

Compound IDChemical Structure (Scaffold)R Group ModificationIC50 (nM)
APS-1 Aminophenylsulfanyl-Sulfonamide-H250
APS-2 Aminophenylsulfanyl-Sulfonamide-CH3150
APS-3 Aminophenylsulfanyl-Sulfonamide-Cl75
APS-4 Aminophenylsulfanyl-Sulfonamide-CF330

Note: The data presented are representative values derived from structure-activity relationship studies of novel sulfonamides as potent PTP1B inhibitors. Actual values may vary based on specific experimental conditions.

Experimental Protocols

The following is a detailed methodology for the in-vitro PTP1B inhibition assay used to determine the IC50 values of the aminophenylsulfanyl-derived sulfonamides.

Materials:

  • Human recombinant PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM dithiothreitol (DTT)

  • Test compounds (aminophenylsulfanyl-derived sulfonamides) dissolved in DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Compound Preparation: A serial dilution of each test compound is prepared in DMSO. The final concentration of DMSO in the assay is kept below 1% to avoid interference with enzyme activity.

  • Assay Reaction: 80 µL of assay buffer, 10 µL of the test compound solution (or DMSO for control), and 10 µL of the PTP1B enzyme solution are added to each well of a 96-well plate.

  • Pre-incubation: The plate is pre-incubated at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding 10 µL of the pNPP substrate to each well.

  • Incubation: The plate is incubated at 37°C for 30 minutes.

  • Termination of Reaction: The reaction is stopped by adding 10 µL of 1 M NaOH to each well.

  • Measurement: The absorbance of the product, p-nitrophenol, is measured at 405 nm using a microplate reader.

  • Data Analysis: The percent inhibition is calculated for each compound concentration relative to the control. The IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathway and Experimental Workflow

To further illustrate the context of this research, the following diagrams, created using Graphviz (DOT language), depict the PTP1B signaling pathway and the experimental workflow.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS Phosphorylates pIRS Phosphorylated IRS (Active) IRS->pIRS Signaling Downstream Signaling (e.g., PI3K/Akt pathway) pIRS->Signaling PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates Glucose Glucose Uptake Signaling->Glucose Inhibitor Aminophenylsulfanyl Inhibitor Inhibitor->PTP1B Inhibits

Caption: PTP1B's role in the insulin signaling pathway.

PTP1B_Inhibition_Assay_Workflow start Start prep_compounds Prepare Compound Dilutions start->prep_compounds add_reagents Add Buffer, Compound/DMSO, and PTP1B Enzyme to Plate prep_compounds->add_reagents pre_incubate Pre-incubate at 37°C for 15 min add_reagents->pre_incubate add_substrate Add pNPP Substrate pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate stop_reaction Stop Reaction with NaOH incubate->stop_reaction measure Measure Absorbance at 405 nm stop_reaction->measure analyze Calculate % Inhibition and IC50 Values measure->analyze end End analyze->end

Caption: Workflow for the in-vitro PTP1B inhibition assay.

Verifying Mechanism of Action: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target in a cellular context is a critical step in verifying its mechanism of action (MOA). Secondary assays provide this crucial validation, moving beyond initial high-throughput screens to deliver more physiologically relevant data. This guide compares two powerful secondary assays—the Cellular Thermal Shift Assay (CETSA®) and Phospho-Western Blot—in the context of verifying the MOA of MEK inhibitors, a class of targeted cancer therapeutics.

This guide will provide an objective comparison of the performance of these two key assays, supported by experimental data. Detailed methodologies for each experiment are included to facilitate replication and adaptation in your own research.

Comparing Target Engagement and Downstream Signaling Readouts

To effectively verify the MOA of a drug candidate, it is essential to employ assays that can both confirm direct binding to the target protein (target engagement) and measure the functional consequence of that binding (downstream signaling). CETSA is a powerful biophysical assay that directly measures target engagement in a cellular environment, while Phospho-Western Blot is a widely used immunoassay to quantify changes in protein phosphorylation, a key indicator of kinase pathway activation or inhibition.

The following table summarizes the quantitative data obtained from CETSA and Phospho-Western Blot experiments designed to assess the cellular potency of a MEK1 inhibitor.

Assay TypeReadoutMEK1 InhibitorEC50 / IC50 (nM)
Cellular Thermal Shift Assay (CETSA) MEK1 Thermal StabilizationGDC-0994250
Phospho-Western Blot pERK1/2 (Thr202/Tyr204) LevelsGDC-0994200

This data is compiled from representative experiments. Actual values may vary depending on cell line, experimental conditions, and specific reagents.

The data demonstrates a strong correlation between the concentration of the MEK1 inhibitor required to physically engage the MEK1 target (CETSA) and the concentration needed to inhibit its downstream signaling function (Phospho-Western Blot). This concordance provides compelling evidence for the on-target mechanism of action of the inhibitor.

Visualizing the Experimental Workflow and Signaling Pathway

Understanding the sequence of experimental steps and the underlying biological pathway is crucial for interpreting assay results. The following diagrams, generated using Graphviz, illustrate the workflow for a high-throughput CETSA experiment and the canonical MAPK/ERK signaling pathway targeted by MEK inhibitors.

experimental_workflow cluster_plate_prep Plate Preparation cluster_heating Thermal Challenge cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis cell_plating Plate cells in 384-well plate compound_treatment Treat cells with compound series cell_plating->compound_treatment heat_shock Apply heat shock (e.g., 52°C for 3 min) compound_treatment->heat_shock cell_lysis Lyse cells heat_shock->cell_lysis protein_quant Quantify soluble target protein (e.g., AlphaLISA) cell_lysis->protein_quant dose_response Generate dose-response curve protein_quant->dose_response ec50_calc Calculate EC50 dose_response->ec50_calc

High-Throughput CETSA Experimental Workflow.

erk_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK Inhibits

MAPK/ERK Signaling Pathway and MEK Inhibitor Action.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the two key secondary assays discussed in this guide.

High-Throughput Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method for confirming target engagement of a compound within intact cells. This high-throughput protocol is adapted for a 384-well plate format with detection using a proximity-based immunoassay like AlphaLISA®.

Materials:

  • 384-well cell culture plates

  • Compound of interest (e.g., MEK1 inhibitor)

  • Cell line expressing the target protein (e.g., HCT116)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • AlphaLISA® detection reagents (specific to the target protein)

  • PCR thermocycler with a 384-well block

  • Plate reader capable of AlphaLISA® detection

Procedure:

  • Cell Plating: Seed cells into a 384-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the compound in complete cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

  • Thermal Challenge: Seal the plate and place it in a PCR thermocycler. Apply a heat shock at the predetermined optimal temperature (e.g., 52°C) for 3 minutes, followed by a cooling step to 25°C for 3 minutes.

  • Cell Lysis: Remove the plate from the thermocycler and carefully remove the seal. Add lysis buffer to each well and incubate on a plate shaker for 15 minutes at 4°C.

  • Clarification of Lysate: Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection: Carefully transfer the supernatant to a new 384-well detection plate. Add the AlphaLISA® acceptor beads and incubator according to the manufacturer's instructions. Then, add the donor beads and incubate in the dark.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Plot the AlphaLISA® signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Phospho-Western Blot for pERK1/2

Western blotting is a classic technique to measure the levels of a specific protein in a complex mixture. This protocol is optimized for the detection of phosphorylated ERK1/2 (pERK1/2), a direct downstream substrate of MEK1/2.

Materials:

  • 6-well cell culture plates

  • Compound of interest (e.g., MEK1 inhibitor)

  • Cell line (e.g., HCT116)

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-loading control like GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Treat cells with various concentrations of the MEK inhibitor for a specified time (e.g., 2 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C on a shaker.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK1/2 and a loading control protein.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the pERK1/2 signal to the total ERK1/2 and loading control signals. Plot the normalized signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

A Head-to-Head Comparison of Prop-2-enenitrile Isomers: Crotononitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Prop-2-enenitrile, commonly known as acrylonitrile, serves as a foundational structure in a vast array of chemical compounds. While acrylonitrile itself does not exhibit geometric isomerism, substitution along its vinyl group can lead to the formation of cis and trans (or Z and E) isomers. These stereoisomers, despite having identical chemical formulas and connectivity, can exhibit markedly different physical, chemical, and biological properties. This guide provides a detailed head-to-head comparison of the geometric isomers of a key substituted prop-2-enenitrile, crotononitrile (but-2-enenitrile), supported by experimental data.

Structural and Physical Properties

The cis and trans isomers of crotononitrile are structurally distinct due to the arrangement of the methyl and nitrile groups around the carbon-carbon double bond. This difference in geometry gives rise to variations in their physical properties.

Caption: Molecular structures of cis- and trans-crotononitrile.

The spatial arrangement of substituents influences intermolecular forces, leading to different boiling points, densities, and refractive indices. While data for the pure isomers can be sparse, some values have been reported and are presented below alongside data for the commonly available mixture.

Propertycis-Crotononitriletrans-CrotononitrileMixture of cis/trans
Molecular Formula C₄H₅NC₄H₅NC₄H₅N
Molecular Weight 67.09 g/mol [1]67.09 g/mol [2]67.09 g/mol [3][4]
Boiling Point 107 °C[5]122 °C[6]120-121 °C[3][4][7]
Melting Point -73 °C[5]-52 °C[6]-51.5 °C[4][7]
Density Not readily available0.823 g/mL[6]0.824 g/mL at 25 °C[3][4][7]
Refractive Index (n20/D) Not readily available1.416[6]1.419[3][4][7]
Dipole Moment 4.08 D[5]4.50 D[6]Not applicable

Spectroscopic Differentiation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the cis and trans isomers of crotononitrile.

¹H NMR Spectroscopy

The key distinguishing feature in the ¹H NMR spectra of cis- and trans-alkenes is the coupling constant (J-value) between the vinyl protons.

  • trans-Isomers typically exhibit a larger coupling constant (J ≈ 12-18 Hz) for the vinyl protons.

  • cis-Isomers show a smaller coupling constant (J ≈ 6-12 Hz).

This difference arises from the dihedral angle between the coupled protons, which is 180° in the trans isomer and 0° in the cis isomer.

Infrared (IR) Spectroscopy

In IR spectroscopy, the C-H out-of-plane bending vibrations are characteristic of the substitution pattern on the double bond.

  • trans-Isomers of 1,2-disubstituted alkenes typically show a strong absorption band in the range of 960-975 cm⁻¹.

  • cis-Isomers exhibit a strong absorption band around 675-730 cm⁻¹.

The C=C stretching vibration, usually found between 1600 and 1680 cm⁻¹, may also differ slightly in position and intensity between the two isomers.

Chemical Reactivity and Isomerization

The thermal isomerization of crotononitrile has been studied, demonstrating that the two isomers can be interconverted. The reaction is a unimolecular, reversible first-order process.

G cis cis-Crotononitrile trans trans-Crotononitrile cis->trans ΔH = +0.17 kcal/mol ΔS = -0.39 cal/mol·K

Caption: Thermal equilibrium between cis- and trans-crotononitrile.

The positive enthalpy change (ΔH) indicates that the trans isomer is slightly more stable than the cis isomer, likely due to reduced steric hindrance between the methyl and nitrile groups.

Biological Activity: A Case Study in Neurotoxicity

A significant and critical point of comparison between cis- and trans-crotononitrile is their differential neurotoxicity. Experimental studies in rats have revealed that the cis-isomer is a potent neurotoxin, while the trans-isomer is significantly less toxic.

A study comparing the effects of the two isomers in adult male Long-Evans rats demonstrated the following:

Effectcis-Crotononitrile (80, 100, 120 mg/kg/day for 3 days)trans-Crotononitrile (250 mg/kg/day for 3 days)
Vestibular Dysfunction Dose-dependent inductionNo effect
Corneal Opacity Dose-dependent inductionNo effect
Vestibular Hair Cell Loss PresentNo effect
Cochlear Hair Cell Loss PresentNo effect
Reactive Gliosis Present in multiple brain regionsNot assessed, but rearing deficits observed

This striking difference in biological activity underscores the importance of stereochemistry in drug development and toxicology. The specific three-dimensional structure of the cis-isomer is crucial for its interaction with biological targets that trigger the observed neurotoxic cascade.

G cluster_cis cis-Crotononitrile Exposure cluster_effects Neurotoxic Effects cluster_trans trans-Crotononitrile Exposure cis_exposure cis-Crotononitrile molecular_target Interaction with Specific Molecular Targets cis_exposure->molecular_target vestibular Vestibular Dysfunction molecular_target->vestibular corneal Corneal Opacity molecular_target->corneal hair_cell Hair Cell Loss molecular_target->hair_cell gliosis Reactive Gliosis molecular_target->gliosis trans_exposure trans-Crotononitrile rearing_deficits Rearing Deficits trans_exposure->rearing_deficits

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, a compound that requires careful management due to its chemical structure, which includes aromatic amine, nitrile, and trifluoromethyl functional groups. Adherence to these protocols is essential to mitigate risks and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The known hazards of structurally similar compounds suggest that this substance should be handled with care to avoid exposure.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles or a face shield.[1]

  • Lab Coat: A standard laboratory coat to protect from skin contact.[1]

  • Respiratory Protection: Use only in a well-ventilated area, such as a fume hood. If vapors or dust are generated, respiratory protection may be necessary.[1][2]

Hazard Profile Summary

Based on data from analogous compounds, the primary hazards associated with (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile are summarized below. This information underscores the importance of the disposal protocols that follow.

Hazard TypeDescriptionPrimary Functional Groups of ConcernCitation
Skin Irritation May cause skin irritation upon contact.Aromatic Amine, Nitrile[1][3]
Eye Irritation May cause serious eye irritation.Aromatic Amine, Nitrile[1][3]
Respiratory Irritation Inhalation of dust or vapors may irritate the respiratory system.Aromatic Amine, Nitrile[1][3]
Aquatic Toxicity Amines can be harmful to aquatic life.Aromatic Amine[4]
Environmental Persistence Organofluorine compounds can be persistent in the environment.Trifluoromethyl Group[5]

Step-by-Step Disposal Protocol

The disposal of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile must be conducted as a regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][6]

Step 1: Waste Segregation

Proper segregation is the first and most critical step to prevent hazardous reactions.

  • Designated Waste Container: Dedicate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, pipette tips).

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially acids or strong oxidizing agents, to prevent potentially dangerous reactions.[4] Keep amine waste separate from other chemical wastes.[4]

  • Container Compatibility: Use a container made of a material compatible with amines. Do not use metal containers for corrosive materials or amines.[7][8]

Step 2: Packaging and Labeling

Accurate labeling is essential for safe handling by waste management personnel.

  • Secure Containment: Ensure the waste container is leak-proof and kept tightly sealed when not in use.[1][4]

  • Clear Labeling: The label on the waste container must include:

    • The full chemical name: "(Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Irritant," "Toxic")

    • The approximate quantity of waste.

Step 3: Storage of Chemical Waste

Temporary storage of hazardous waste within the laboratory must be done safely.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area, such as a chemical fume hood or a ventilated cabinet.[8] This area should be under the direct supervision of laboratory personnel.[8]

  • Storage Conditions: The storage area should be cool, well-ventilated, and away from direct sunlight and heat sources.[4]

  • Spill Preparedness: Maintain a spill kit with appropriate absorbent materials and neutralizers readily accessible.[4]

Step 4: Professional Disposal

Final disposal must be handled by a licensed professional service.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[4][9]

  • Documentation: Maintain accurate records of the waste disposal, including quantities, dates, and disposal methods, as required by regulations.[4][9]

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[8][9] The final destination for this type of waste is typically an approved waste disposal plant, often involving incineration.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from initial handling to final disposal.

G cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Temporary Storage cluster_3 Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate Waste into Designated Container PPE->Segregate Ventilation Work in a Ventilated Area (Fume Hood) Ventilation->Segregate Label Label Container Clearly (Chemical Name, Hazards) Segregate->Label Seal Keep Container Tightly Sealed Label->Seal Store Store in Designated Satellite Accumulation Area Seal->Store EHS Contact EHS or Licensed Waste Disposal Company Store->EHS Pickup Arrange for Waste Pickup EHS->Pickup Incineration Dispose at Approved Waste Disposal Plant Pickup->Incineration

Caption: Workflow for the safe disposal of the specified chemical compound.

References

Essential Safety and Operational Guide for Handling (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety, handling, and disposal information for the chemical compound (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, also known as SL 327 (CAS Number: 305350-87-2). Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Safety Summary

This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion. All personnel must be thoroughly familiar with the hazards before handling.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.
Acute Toxicity (Dermal) Harmful in contact with skin.
Acute Toxicity (Inhalation) Harmful if inhaled.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Specific Target Organ Toxicity May cause respiratory irritation.
Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11mm thickness).To prevent skin contact and absorption.
Eye/Face Protection Safety glasses with side-shields or chemical goggles, and a face shield.To protect eyes and face from splashes and dust.
Body Protection A laboratory coat or a disposable gown.To protect skin and clothing from contamination.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate filter if working with powders or in a poorly ventilated area.To prevent inhalation of harmful dust or aerosols.
Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that a calibrated analytical balance is available if weighing the solid.

  • Confirm that a chemical fume hood is operational and available for use.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Have a spill kit readily accessible.

2. Weighing and Aliquoting (if in solid form):

  • Perform all weighing and handling of the solid compound inside a chemical fume hood.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.

  • Close the container tightly after use.

3. Solution Preparation:

  • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • The compound is soluble in DMSO and ethanol.

  • Cap the vial or flask and mix gently until the solid is fully dissolved.

4. Post-Handling:

  • Wipe down the work area in the fume hood with an appropriate decontaminating solution.

  • Dispose of all contaminated disposable materials as hazardous waste.

  • Thoroughly wash hands and forearms with soap and water after removing gloves.

Disposal Plan

All waste materials contaminated with (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and disposable lab coats, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.

Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and regulations.

Experimental Protocol: MEK Kinase Inhibition Assay

While a detailed, step-by-step protocol for a specific experiment using this exact compound is not publicly available, the following methodology is based on its known function as a MEK inhibitor. This protocol outlines a general procedure for a kinase assay.

Objective: To determine the in vitro inhibitory activity of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile against MEK1 and MEK2 kinases.

Materials:

  • (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (SL 327)

  • Recombinant human MEK1 and MEK2 enzymes

  • Inactive ERK2 (substrate)

  • ATP (Adenosine triphosphate), [γ-³²P]ATP

  • Kinase buffer

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a stock solution of SL 327 in DMSO.

  • Prepare serial dilutions of the SL 327 stock solution in the kinase buffer to achieve the desired concentration range for testing.

  • In a 96-well plate, combine the kinase buffer, the substrate (inactive ERK2), and the diluted SL 327.

  • Initiate the kinase reaction by adding the MEK1 or MEK2 enzyme to each well.

  • Add [γ-³²P]ATP to each well to start the phosphorylation reaction.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of radioactivity on the filter plate using a scintillation counter.

  • Calculate the percent inhibition for each concentration of SL 327 and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizations

The following diagrams illustrate key workflows and biological pathways associated with the handling and use of (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal p1 Assemble PPE p2 Prepare Fume Hood h1 Weigh Compound p1->h1 p3 Gather Materials h2 Prepare Solution c1 Decontaminate Work Area h1->c1 h3 Perform Experiment c2 Segregate Waste c3 Dispose of Waste c4 Wash Hands

Caption: Workflow for safe handling of the chemical.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation) ERK->Nucleus SL327 (Z)-3-Amino-3-(4-aminophenyl)sulfanyl- 2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile This compound->MEK Inhibits

Caption: Inhibition of the Ras/Raf/MEK/ERK signaling pathway.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.